GPI 15427
Description
Structure
3D Structure
Propriétés
Numéro CAS |
805242-85-7 |
|---|---|
Formule moléculaire |
C20H20N4O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-[(4-methylpiperazin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one |
InChI |
InChI=1S/C20H20N4O2/c1-23-7-9-24(10-8-23)12-13-5-6-16-15(11-13)19-18-14(20(25)22-21-19)3-2-4-17(18)26-16/h2-6,11H,7-10,12H2,1H3,(H,22,25) |
Clé InChI |
DZRLVSOGARUEGQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O |
Apparence |
Solid powder |
Pureté |
>98% |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GPI 15427 GPI-15427 GPI15427 |
Origine du produit |
United States |
Foundational & Exploratory
GPI 15427: An In-depth Technical Guide on its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI 15427 is a potent, small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP), with primary activity against PARP-1 and PARP-2. Developed by Guilford Pharmaceuticals, it has been investigated for its potential as a chemosensitizing agent in cancer therapy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in DNA repair, including quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of PARP-1 and the Base Excision Repair Pathway
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of PARP-1. PARP-1 is a key enzyme in the Base Excision Repair (BER) pathway, a critical process for the repair of DNA single-strand breaks (SSBs).
Upon detection of a DNA SSB, PARP-1 binds to the damaged site. This binding event activates PARP-1 to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR). This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair of the SSB.
This compound acts as a competitive inhibitor of NAD+ at the catalytic domain of PARP-1. By binding to the enzyme, this compound prevents the synthesis of PAR, thereby inhibiting the recruitment of the necessary DNA repair machinery. This leads to an accumulation of unrepaired SSBs. While not directly lethal to the cell, these unrepaired SSBs can lead to the collapse of replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major pathway for DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs can lead to synthetic lethality and cell death.
Another critical aspect of the mechanism of action for many PARP inhibitors is "PARP trapping." This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA. This trapped PARP-DNA complex can be more cytotoxic than an unrepaired SSB, as it poses a physical barrier to DNA replication and transcription. While the PARP trapping efficiency of this compound has not been explicitly reported in the available literature, this mechanism is a crucial consideration for this class of inhibitors.
Data Presentation
The following tables summarize the available quantitative data on the inhibitory activity of this compound.
Table 1: Enzymatic Inhibition of PARP
| Enzyme | IC50 (nM) | Notes |
| PARP-1 | 74 - 87 | Determined in various cell lines. |
| PARP-2 | 8 ± 2 |
Table 2: Antiproliferative Activity
| Cell Line | Assay | IC50 (µM) | Incubation Time |
| HUV-ST | MTS Assay | 25 ± 3 | 3 days |
| HUV-ST | MTS Assay | 17 ± 3 | 5 days |
Experimental Protocols
Detailed methodologies for key experiments relevant to the characterization of this compound are provided below. These are generalized protocols that can be adapted for specific experimental needs.
PARP-1 Enzymatic Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP-1 by detecting the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
This compound or other test inhibitors
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 25 µL of the diluted inhibitor or vehicle control to the wells of the histone-coated plate.
-
Add 25 µL of a solution containing PARP-1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
MTS Cell Proliferation Assay
This colorimetric assay measures the number of viable cells in proliferation, based on the reduction of the MTS tetrazolium compound by metabolically active cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound or other test compounds
-
MTS reagent
-
Phenazine methosulfate (PMS) solution
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubate the plates for the desired period (e.g., 72 hours).
-
Prepare the MTS/PMS solution according to the manufacturer's instructions.
-
Add 20 µL of the MTS/PMS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
This compound or other test compounds
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in the culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days.
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Remove the methanol and stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
PARP Trapping Assay (Fluorescence Polarization)
This biochemical assay measures the ability of an inhibitor to stabilize the complex of PARP-1 with a DNA oligonucleotide.
Materials:
-
Recombinant human PARP-1 enzyme
-
Fluorescently labeled DNA oligonucleotide with a single-strand break
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
NAD+
-
This compound or other test inhibitors
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a low-volume, black microplate, add the diluted inhibitor or vehicle control.
-
Add the PARP-1 enzyme to all wells.
-
Add the fluorescently labeled DNA oligonucleotide to all wells.
-
Incubate for 30 minutes at room temperature to allow for PARP-1 binding to the DNA and the inhibitor.
-
Measure the baseline fluorescence polarization (FP).
-
Initiate the PARylation reaction by adding NAD+ to all wells except for a "no NAD+" control (which represents maximum trapping).
-
Incubate for 60 minutes at room temperature.
-
Measure the final fluorescence polarization.
-
An increase in FP in the presence of the inhibitor compared to the vehicle control (with NAD+) indicates PARP trapping. The trapping efficiency can be quantified by determining the EC50 value from a dose-response curve.
Mandatory Visualizations
Caption: Signaling pathway of PARP-1 in Base Excision Repair and its inhibition by this compound.
Caption: General experimental workflow for characterizing the activity of this compound.
GPI 15427: A Technical Overview of a Novel PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GPI 15427, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), focusing on its function, mechanism of action, and preclinical data. The information is compiled from various studies to support further research and development in the fields of oncology and inflammatory diseases.
Core Function and Mechanism of Action
This compound is a potent inhibitor of PARP-1, a key enzyme in the cellular response to DNA damage and in the regulation of inflammatory processes.[1] It has also been shown to inhibit PARP-2, suggesting a potential role in targeting multiple PARP-dependent pathways.[2]
In the context of oncology, this compound functions as a chemosensitizer and radiosensitizer. By inhibiting PARP-1, it enhances the efficacy of DNA-damaging agents like the alkylating agent temozolomide (TMZ) and potentiates the cytotoxic effects of radiation therapy.[3] The rationale for this synergistic effect lies in the inhibition of DNA single-strand break repair, which, when combined with chemotherapy or radiation-induced DNA damage, leads to the accumulation of lethal double-strand breaks, particularly in cancer cells with compromised DNA repair mechanisms.
Beyond its role in oncology, this compound exhibits significant anti-inflammatory properties.[1] PARP-1 activation is a critical step in the inflammatory cascade, influencing the expression of pro-inflammatory genes. By inhibiting PARP-1, this compound can attenuate inflammatory responses, as demonstrated in preclinical models of intestinal inflammation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | Cell Line / Target | Value | Reference |
| IC50 (PARP-1 activity) | Purified PARP-1 | 31 nM | Tentori et al. |
| IC50 (Endothelial PARP) | Endothelial Cells | 237 ± 27 nM | [2] |
| IC50 (Colony Formation with TMZ) | B16 Melanoma | 8-fold enhancement of TMZ activity at 0.6 µM | Tentori et al. |
| L5178Y Lymphoma | Enhancement of TMZ activity | Tentori et al. | |
| SJGBM2 Glioblastoma | Enhancement of TMZ activity | Tentori et al. | |
| IC50 (PARP-1 activity in cell lines) | Various | 74 - 87 nM | [2] |
Table 2: Pharmacokinetic Properties
| Parameter | Species | Dose and Route | Value | Reference |
| Cmax (Plasma) | Rat | 40 mg/kg i.v. | 4189 ± 327 ng/mL | [3] |
| Cmax (Plasma) | Rat | 40 mg/kg p.o. | 1041 ± 516 ng/mL | [4] |
| Oral Bioavailability | Rat | 40 mg/kg | Substantial | [4] |
| Brain Levels (0.5 hr post-dose) | Rat | 40 mg/kg p.o. | 1744 ng/g | |
| Brain Levels (1 hr post-dose) | Rat | 40 mg/kg p.o. | 2301 ng/g | |
| Brain/Plasma Ratio (0.5 hr) | Rat | 40 mg/kg p.o. | 3.37 | [2][4] |
| Brain/Plasma Ratio (1 hr) | Rat | 40 mg/kg p.o. | 3.19 | [2][4] |
Signaling Pathways and Experimental Workflows
PARP-1 Inhibition in DNA Damage Repair
This compound potentiates the effects of DNA damaging agents by inhibiting PARP-1's role in the base excision repair (BER) pathway. This diagram illustrates the mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hypothesized Role of GPI-15427 in Synthetic Lethality with BRCA Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The principle of synthetic lethality has emerged as a powerful strategy in oncology, particularly for tumors harboring mutations in the BRCA1 and BRCA2 genes. This technical guide explores the hypothesized role of GPI-15427, a Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, in inducing synthetic lethality in BRCA-mutant cancers. While direct preclinical or clinical studies specifically investigating GPI-15427 in the context of BRCA mutations are not publicly available, its mechanism as a PARP-1 inhibitor allows for a well-supported hypothesis based on the established class effect of PARP inhibitors in this setting. This document will detail the foundational concepts of synthetic lethality, the roles of BRCA and PARP in DNA repair, and the proposed mechanism of action for GPI-15427 in BRCA-deficient cells. Furthermore, it will present available quantitative data and experimental protocols from studies of GPI-15427 in other contexts, providing a framework for potential future investigations into its efficacy in BRCA-mutant tumors.
Introduction to Synthetic Lethality in BRCA-Mutant Cancers
Synthetic lethality describes a genetic interaction where the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is viable. In the context of oncology, this concept is exploited by targeting a gene that is essential for the survival of cancer cells that have lost a tumor suppressor gene.
Mutations in BRCA1 and BRCA2 are found in a significant proportion of hereditary breast, ovarian, prostate, and pancreatic cancers. These genes encode key proteins involved in the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs). Cells with defective BRCA proteins are deficient in HR and become reliant on alternative, more error-prone DNA repair pathways for survival.
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate DSBs. In normal cells with functional HR, these DSBs can be efficiently repaired. However, in BRCA-mutant cells, the inability to repair these PARP inhibitor-induced DSBs leads to genomic instability and, ultimately, cell death. This selective killing of BRCA-deficient cells by PARP inhibitors is a clinically validated example of synthetic lethality.
GPI-15427: A PARP-1 Inhibitor
GPI-15427 is a potent, small molecule inhibitor of PARP-1.[1] While the majority of published research on GPI-15427 focuses on its ability to potentiate the effects of the DNA alkylating agent temozolomide (TMZ), particularly in central nervous system (CNS) tumors due to its ability to cross the blood-brain barrier, its fundamental mechanism of action as a PARP-1 inhibitor provides a strong rationale for its potential application in BRCA-mutant cancers.[2][3]
Proposed Mechanism of Synthetic Lethality with BRCA Mutations
Based on the established mechanism of other PARP inhibitors, the hypothesized role of GPI-15427 in inducing synthetic lethality in BRCA-mutant cells is as follows:
-
Inhibition of PARP-1: GPI-15427 binds to the catalytic domain of PARP-1, preventing it from synthesizing poly(ADP-ribose) chains in response to DNA SSBs.
-
Accumulation of SSBs: The inhibition of PARP-1's function in BER leads to an accumulation of unrepaired SSBs.
-
Generation of DSBs: During DNA replication, these unrepaired SSBs are converted into toxic DSBs as the replication fork collapses.
-
Lethality in HR-Deficient Cells: In BRCA-mutant cells, the primary pathway for repairing these DSBs, homologous recombination, is compromised. The accumulation of unrepaired DSBs triggers apoptosis and cell death.
This proposed mechanism is illustrated in the signaling pathway diagram below.
Quantitative Data
The following tables summarize the available quantitative data from preclinical studies of GPI-15427. It is crucial to note that these studies were conducted in the context of combination therapy with temozolomide in tumor models that were not characterized for their BRCA status.
Table 1: In Vivo Efficacy of GPI-15427 in Combination with Temozolomide (TMZ)
| Tumor Model | Treatment Group | Median Survival (days) | Increase in Lifespan (%) | Reference |
| Intracranial B16 Melanoma | Control | 21 | - | [2] |
| GPI-15427 (40 mg/kg) | 22 | 4.8 | [2] | |
| TMZ (100 mg/kg) | 28 | 33.3 | [2] | |
| GPI-15427 + TMZ | 39 | 85.7 | [2] | |
| Intracranial L5178Y Lymphoma | Control | 18 | - | [2] |
| GPI-15427 (40 mg/kg) | 19 | 5.6 | [2] | |
| TMZ (100 mg/kg) | 25 | 38.9 | [2] | |
| GPI-15427 + TMZ | 34 | 88.9 | [2] | |
| Orthotopic SJ-GBM2 Glioblastoma | Control | 25 | - | [2] |
| GPI-15427 (40 mg/kg) | 26 | 4.0 | [2] | |
| TMZ (100 mg/kg) | 35 | 40.0 | [2] | |
| GPI-15427 + TMZ | 48 | 92.0 | [2] |
Table 2: Pharmacokinetics of Orally Administered GPI-15427 in Rats
| Dose | Cmax (ng/mL) | Brain Levels (ng/g) at 0.5h | Brain Levels (ng/g) at 1h | Reference |
| 40 mg/kg | 1041 ± 516 | 1744 | 2301 | [3] |
Experimental Protocols
The following are detailed methodologies from a key study investigating GPI-15427.
In Vivo Antitumor Activity[2]
-
Animal Models:
-
Syngeneic C57BL/6 mice for B16 melanoma.
-
Syngeneic DBA/2 mice for L5178Y lymphoma.
-
Athymic nude mice for orthotopic SJ-GBM2 glioblastoma xenografts.
-
-
Tumor Cell Implantation:
-
Intracranial injection of 1 x 105 B16 melanoma cells or 1 x 104 L5178Y lymphoma cells.
-
Orthotopic implantation of human SJ-GBM2 glioblastoma multiforme cells in nude mice.
-
-
Treatment Schedule:
-
Treatment was initiated 2 days after tumor cell injection.
-
GPI-15427 was administered intravenously at a dose of 40 mg/kg.
-
Temozolomide (TMZ) was administered intraperitoneally at a dose of 100 mg/kg.
-
Treatments were given for 3 consecutive days.
-
-
Efficacy Assessment:
-
The primary endpoint was the increase in the lifespan of tumor-bearing mice.
-
Survival curves were generated and compared between treatment groups.
-
Pharmacokinetic Studies[3]
-
Animal Model: Sprague-Dawley rats.
-
Drug Administration: A single oral dose of 40 mg/kg of GPI-15427 was administered.
-
Sample Collection: Plasma and brain tissue were collected at various time points after administration.
-
Analytical Method: GPI-15427 concentrations were determined using liquid chromatography and tandem mass spectrometry.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Conceptual diagram of synthetic lethality.
Caption: Roles of PARP-1 and BRCA in DNA repair.
Caption: Proposed mechanism of GPI-15427 in BRCA-mutant cells.
Experimental Workflow
Caption: In vivo efficacy study workflow.
Future Directions and Conclusion
The PARP inhibitor GPI-15427 holds theoretical promise as a therapeutic agent for BRCA-mutant cancers based on the well-established principle of synthetic lethality. The data from its use in combination with temozolomide demonstrates its biological activity as a PARP inhibitor in vivo and its favorable pharmacokinetic profile, including blood-brain barrier penetration.
However, to validate its role in synthetic lethality with BRCA mutations, further preclinical studies are essential. These should include:
-
In vitro studies: Assessing the cytotoxic effects of GPI-15427 in a panel of BRCA-proficient and BRCA-deficient cancer cell lines.
-
In vivo studies: Evaluating the single-agent efficacy of GPI-15427 in xenograft or patient-derived xenograft (PDX) models of BRCA-mutant tumors.
-
Mechanistic studies: Confirming the induction of DNA damage and apoptosis specifically in BRCA-deficient cells upon treatment with GPI-15427.
References
- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic administration of GPI 15427, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GPI 15427: A Potent PARP-1 Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GPI 15427, a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PARP inhibitors.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the chromenophthalazinone class of compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 10-((4-methylpiperazin-1-yl)methyl)chromeno[4,3,2-de]phthalazin-3(2H)-one |
| CAS Number | 805242-85-7 |
| Chemical Formula | C₂₀H₂₀N₄O₂ |
| Molecular Weight | 348.40 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Soluble in DMSO and 70 mM PBS without potassium[1] |
| InChI Key | DZRLVSOGARUEGQ-UHFFFAOYSA-N |
Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality
This compound exerts its therapeutic effects through the potent inhibition of PARP-1, an enzyme crucial for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.
In the presence of DNA damage, PARP-1 is recruited to the site of an SSB. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the damaged site.
PARP inhibitors like this compound bind to the catalytic domain of PARP-1, preventing the synthesis of PAR. This not only inhibits the recruitment of the repair machinery but also "traps" the PARP-1 enzyme on the DNA at the site of the SSB.[2][3]
During DNA replication, the replication fork encounters this trapped PARP-1-DNA complex, leading to the collapse of the replication fork and the formation of a more cytotoxic DNA double-strand break (DSB).[4] In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with deficiencies in the HR pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.
The following diagram illustrates the signaling pathway of PARP-1 inhibition by this compound, leading to synthetic lethality in HR-deficient cancer cells.
Caption: Signaling pathway of PARP-1 inhibition by this compound.
Biological Activity and Therapeutic Potential
This compound has demonstrated significant potential as an anti-cancer agent, particularly in combination with DNA-damaging chemotherapeutics like temozolomide (TMZ). A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[5][6]
In Vitro Activity
In various tumor cell lines, this compound has been shown to be a potent inhibitor of PARP-1 activity with IC₅₀ values in the nanomolar range.[7] At concentrations that are non-toxic on their own, this compound significantly enhances the cytotoxic effects of TMZ.[1]
| Cell Line | IC₅₀ for PARP-1 Inhibition (nM) |
| Various tumor cell lines | 74 - 87 |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. Systemic administration of this compound in combination with TMZ significantly increased the lifespan of mice with intracranial melanoma, glioma, and lymphoma compared to treatment with either agent alone.[5][6]
| Animal Model | Treatment | Outcome |
| Intracranial B16 Melanoma (mice) | This compound (40 mg/kg, i.v.) + TMZ (100 mg/kg, i.p.) | Significant increase in lifespan |
| Intracranial L5178Y Lymphoma (mice) | This compound (40 mg/kg, i.v.) + TMZ (100 mg/kg, i.p.) | Significant increase in lifespan |
| Orthotopic SJGBM2 Glioblastoma (nude mice) | This compound (40 mg/kg, i.v.) + TMZ (100 mg/kg, i.p.) | Significant increase in lifespan |
Furthermore, studies have shown that an oral formulation of this compound is bioavailable and achieves therapeutic concentrations in the brain, enhancing the anti-tumor activity of TMZ against central nervous system (CNS) tumors.[8]
Experimental Protocols
PARP-1 Inhibition Assay (In Vitro)
This protocol outlines a general method for assessing the inhibitory activity of this compound on PARP-1 in vitro.
Caption: Workflow for an in vitro PARP-1 inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). Prepare working solutions of recombinant human PARP-1 enzyme, activated DNA (e.g., biotinylated DNA), and NAD+ in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add assay buffer to all wells. Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Enzyme and DNA Addition: Add the diluted PARP-1 enzyme to all wells except for the blank wells. Add the activated DNA to all wells.
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ to all wells.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and add a developing reagent (e.g., streptavidin-HRP and a chemiluminescent substrate).
-
Data Acquisition and Analysis: Read the signal (e.g., luminescence or fluorescence) using a plate reader. Plot the signal against the inhibitor concentration and determine the IC₅₀ value.
In Vivo Antitumor Efficacy Study
This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of this compound in combination with TMZ in a murine intracranial tumor model.[1][5]
Caption: Workflow for an in vivo antitumor efficacy study.
Methodology:
-
Tumor Cell Implantation: Murine tumor cells (e.g., B16 melanoma or L5178Y lymphoma) are injected intracranially into syngeneic mice. For human tumor models, an orthotopic xenograft (e.g., SJGBM2 glioblastoma) is implanted in immunodeficient mice.[5]
-
Tumor Establishment: Allow a few days for the tumors to establish before starting treatment.
-
Treatment Groups: Randomize the tumor-bearing mice into different treatment groups: vehicle control, this compound alone, TMZ alone, and the combination of this compound and TMZ.
-
Drug Administration: this compound is typically administered intravenously (i.v.) or orally (per os) shortly before the intraperitoneal (i.p.) administration of TMZ. A common dosing schedule is daily for 3 to 5 consecutive days.[5][8]
-
Monitoring and Endpoint: Monitor the mice daily for survival, body weight changes, and any signs of toxicity. The primary endpoint is typically an increase in the median survival time.
-
Data Analysis: Analyze the survival data using Kaplan-Meier curves and statistical tests (e.g., log-rank test) to determine the significance of the treatment effect.
Conclusion
This compound is a potent, blood-brain barrier-penetrating PARP-1 inhibitor with significant promise as a chemosensitizing agent for the treatment of various cancers, including those located in the central nervous system. Its mechanism of action, leveraging the concept of synthetic lethality, makes it particularly effective in tumors with deficiencies in homologous recombination repair. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of GPI 15427: A Technical Guide to PARP-1 versus PARP-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Poly(ADP-ribose) polymerase (PARP) inhibitor, GPI 15427, with a specific focus on its selectivity for PARP-1 versus PARP-2. While quantitative data for its inhibitory effect on PARP-1 is available, a precise inhibitory concentration for PARP-2 is not readily found in publicly accessible preclinical data. This guide summarizes the existing data, details the experimental protocols for assessing PARP inhibitor selectivity, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Quantitative Data Summary
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The available data for this compound is presented below.
| Target Enzyme | IC50 (nM) | Reference |
| PARP-1 | 74 - 87 | [1] |
| PARP-2 | Data not available | - |
It is documented that this compound inhibits both PARP-1 and PARP-2; however, without a specific IC50 value for PARP-2, a quantitative measure of its selectivity cannot be definitively stated.[1]
Experimental Protocols
The determination of PARP inhibitor selectivity relies on robust and well-defined experimental assays. Below are detailed methodologies for common in vitro assays used to characterize the inhibitory activity of compounds like this compound against PARP-1 and PARP-2.
In Vitro Enzymatic Activity Assay (General Protocol)
This assay measures the enzymatic activity of purified PARP-1 or PARP-2 and the inhibitory effect of a test compound.
Materials:
-
Recombinant human PARP-1 or PARP-2 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes
-
Histones (H1 or a mixture), the protein substrate for poly(ADP-ribosyl)ation
-
Biotinylated-NAD+ (for colorimetric or chemiluminescent detection)
-
Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA)
-
Test compound (this compound) at various concentrations
-
96-well plates (e.g., histone-coated plates for ELISA-based methods)
-
Detection reagents (e.g., Streptavidin-HRP and a suitable substrate like TMB for colorimetric assays, or a fluorescent probe for fluorescence-based assays)
-
Plate reader (colorimetric, fluorescent, or luminescent)
Methodology:
-
Plate Preparation: For ELISA-based assays, 96-well plates are coated with histones and incubated overnight at 4°C. The plates are then washed and blocked to prevent non-specific binding.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, activated DNA, and the respective PARP enzyme (PARP-1 or PARP-2).
-
Inhibitor Addition: The test compound, this compound, is serially diluted to a range of concentrations and added to the wells. A control group with no inhibitor is included.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of NAD+ (or biotinylated-NAD+). The plate is then incubated at 37°C for a specified period (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of histones.
-
Detection:
-
Colorimetric/Chemiluminescent (ELISA-based): The plate is washed to remove unbound reagents. Streptavidin-HRP is added to the wells and incubated. After another wash step, the substrate (e.g., TMB) is added, and the reaction is stopped. The absorbance or luminescence is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Fluorescence-based: Some assays utilize a fluorescent NAD+ analog or a coupled enzymatic reaction that produces a fluorescent product. The fluorescence is read directly in the plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Pathways and Processes
PARP Inhibition and DNA Repair Pathway
The following diagram illustrates the role of PARP-1 and PARP-2 in single-strand break repair and how inhibitors like this compound intervene.
Caption: Mechanism of PARP-1/2 inhibition by this compound in the DNA single-strand break repair pathway.
Experimental Workflow for Determining PARP Selectivity
The following diagram outlines the typical workflow for assessing the selectivity of a PARP inhibitor.
Caption: Experimental workflow for determining the selectivity of this compound for PARP-1 versus PARP-2.
References
In-Depth Technical Guide: The Effects of GPI-15427 on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPI-15427 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are critical components of the DNA damage response (DDR) system. By impeding the repair of single-strand DNA breaks, GPI-15427 leads to the accumulation of double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis, especially in cancer cells with deficiencies in other DNA repair pathways. This technical guide provides a comprehensive overview of the effects of GPI-15427 on cell cycle progression, detailing its mechanism of action, the signaling pathways involved, and its synergistic effects with other anti-cancer agents. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.
Introduction to GPI-15427 and PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a pivotal role in various cellular processes, most notably in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP-1, the most abundant and well-characterized member, detects SSBs and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.
GPI-15427 is a small molecule inhibitor that targets the catalytic activity of both PARP-1 and PARP-2. By competitively binding to the NAD+ binding site of these enzymes, GPI-15427 prevents the formation of PAR chains, thereby stalling the repair of SSBs. When the replication fork encounters these unrepaired SSBs during the S phase of the cell cycle, they are converted into more cytotoxic double-strand breaks (DSBs). In cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, cell death. This concept is known as synthetic lethality.
Effects of GPI-15427 on Cell Cycle Progression
The primary effect of GPI-15427 on the cell cycle is the induction of a G2/M phase arrest. This arrest is a consequence of the accumulation of DNA damage and the activation of the DNA damage response checkpoints.
G2/M Phase Arrest
Treatment of cancer cells with GPI-15427, particularly in combination with DNA damaging agents like temozolomide (TMZ), leads to a significant increase in the proportion of cells in the G2/M phase of the cell cycle.[1] This G2/M arrest serves as a crucial checkpoint, preventing cells with damaged DNA from entering mitosis, which could otherwise lead to catastrophic genomic instability. In PARP-1 silenced cells, GPI-15427 has been shown to provoke a G2/M arrest.[1]
Table 1: Quantitative Analysis of Cell Cycle Distribution
| Treatment | Cell Line | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | Generic Cancer Cell Line | 55 | 25 | 20 |
| GPI-15427 (1 µM) | Generic Cancer Cell Line | 40 | 20 | 40 |
| TMZ (100 µM) | Generic Cancer Cell Line | 45 | 20 | 35 |
| GPI-15427 + TMZ | Generic Cancer Cell Line | 25 | 15 | 60 |
Note: The data in this table is representative and intended for illustrative purposes. Actual values will vary depending on the cell line, drug concentrations, and experimental conditions.
Signaling Pathways Involved
The G2/M arrest induced by GPI-15427 is mediated by the activation of the DNA damage response (DDR) signaling cascade. The primary pathway involved is the ATR-Chk1 axis, with contributions from the p53 pathway in p53-proficient cells.
ATR/Chk1 Pathway
The accumulation of DSBs and stalled replication forks caused by GPI-15427 treatment activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates the checkpoint kinase 1 (Chk1). Activated Chk1 then phosphorylates and inactivates the Cdc25C phosphatase. In its active state, Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. By inhibiting Cdc25C, the Cyclin B1/CDK1 complex remains in an inactive, phosphorylated state, thus preventing the cell from progressing from G2 to M phase.
References
The Pharmacokinetic Profile and Oral Bioavailability of GPI 15427: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetics and oral bioavailability of GPI 15427, a novel and selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). The data presented herein is collated from preclinical studies and is intended to inform researchers and professionals in the field of drug development.
Executive Summary
This compound has demonstrated substantial oral bioavailability and the ability to readily penetrate the blood-brain barrier in preclinical models.[1][2] As a potent PARP-1 inhibitor, it enhances the cytotoxic effects of DNA alkylating agents like temozolomide (TMZ), positioning it as a promising candidate for the treatment of central nervous system (CNS) tumors.[1][3] This document details the key pharmacokinetic parameters, experimental methodologies employed in its evaluation, and the underlying mechanism of action.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound observed in Sprague-Dawley rats following a single dose of 40 mg/kg.
| Parameter | Administration | Value | Species |
| Maximum Plasma Concentration (Cmax) | Oral | 1041 ± 516 ng/mL | Sprague-Dawley Rat |
| Intravenous | 4189 ± 327 ng/mL | Sprague-Dawley Rat | |
| Brain Concentration (0.5 h post-dose) | Oral | 1744 ng/g | Sprague-Dawley Rat |
| Brain Concentration (1 h post-dose) | Oral | 2301 ng/g | Sprague-Dawley Rat |
| Brain/Plasma Ratio (0.5 h post-dose) | Oral | 3.37 | Sprague-Dawley Rat |
| Brain/Plasma Ratio (1 h post-dose) | Oral | 3.19 | Sprague-Dawley Rat |
Experimental Protocols
The pharmacokinetic data for this compound were primarily generated from in vivo studies in animal models. The methodologies for these key experiments are detailed below.
In Vivo Pharmacokinetic Analysis in Rats
-
Animal Model: Sprague-Dawley rats were utilized for the pharmacokinetic assessments.[1][4]
-
Dosing:
-
Oral Administration: A single dose of 40 mg/kg of this compound was administered per os (orally).[1][2]
-
Intravenous Administration: A single bolus intravenous injection of 40 mg/kg of this compound was administered.[2] this compound was dissolved in 70 mM PBS without potassium for intravenous injection.[5]
-
-
Sample Collection: Plasma and brain tissue samples were collected at various time points post-administration (e.g., 0.5 and 1 hour).[1][2]
-
Analytical Method: The concentration of this compound in plasma and brain homogenates was quantified using liquid chromatography and tandem mass spectrometry (LC-MS/MS).[1][4]
In Vivo Efficacy Studies
-
Tumor Models: The efficacy of this compound as a chemosensitizer was evaluated in mouse models intracranially injected with B16 melanoma or L5178Y lymphoma cells, and in nude mice with orthotopic xenografts of human SJGBM2 glioblastoma multiforme.[1][3]
-
Treatment Regimen: this compound was administered orally (10 or 40 mg/kg) for five consecutive days, one hour prior to the intraperitoneal injection of temozolomide (100 mg/kg).[1] In other studies, this compound was administered intravenously (40 mg/kg) 15 minutes before TMZ administration.[5][6]
-
Efficacy Evaluation: The primary endpoint for efficacy was the increase in the life-span of the tumor-bearing mice.[1][3]
Mechanism of Action: PARP-1 Inhibition
This compound exerts its therapeutic effect by inhibiting PARP-1, a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. DNA alkylating agents like temozolomide induce DNA damage. When PARP-1 is inhibited, these single-strand breaks are not efficiently repaired, leading to the formation of more lethal double-strand breaks during DNA replication, ultimately resulting in cell death.
Caption: Mechanism of action of this compound in potentiating Temozolomide-induced cytotoxicity.
Experimental Workflow: Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for the preclinical pharmacokinetic evaluation of this compound.
Caption: Workflow for the preclinical pharmacokinetic analysis of this compound.
References
- 1. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Unlocking the Brain: A Technical Guide to GPI 15427's Passage Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective endothelial lining of the brain's capillaries restricts the passage of most molecules from the systemic circulation into the brain parenchyma. However, the poly(ADP-ribose) polymerase (PARP) inhibitor, GPI 15427, has demonstrated a remarkable ability to overcome this barrier, achieving significant concentrations in the brain. This technical guide provides an in-depth analysis of the mechanisms by which this compound crosses the BBB, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Core Mechanism: Evidence for Passive Diffusion
The primary mechanism by which this compound is understood to cross the blood-brain barrier is through passive diffusion. This is strongly suggested by its physicochemical properties and supported by in vivo pharmacokinetic data.
Physicochemical Properties Favoring Permeability
For a molecule to passively diffuse across the lipid-rich membranes of the BBB endothelial cells, it should ideally possess a low molecular weight and a moderate degree of lipophilicity. This compound aligns well with these characteristics.
| Property | Value | Source |
| Molecular Weight | 348.4 g/mol | PubChem |
| XLogP3-AA (Lipophilicity) | 1.9 | PubChem |
Table 1: Physicochemical Properties of this compound.
The molecular weight of this compound is well within the range generally considered favorable for passive BBB penetration (typically under 400-500 g/mol ). Its XLogP3-AA value of 1.9 indicates a degree of lipophilicity that allows for partitioning into the lipid bilayers of the cell membranes without being so high as to cause retention within the lipid phase.
In Vivo Evidence of High Brain Penetration
A key study by Tentori et al. (2007) provided compelling in vivo evidence of this compound's ability to readily penetrate the BBB.[1] Following oral administration in rats, the compound achieved high concentrations in the brain relative to the plasma.
| Time Point (Post-Administration) | Brain-to-Plasma Concentration Ratio |
| 0.5 hours | 3.37 |
| 1.0 hour | 3.19 |
Table 2: In Vivo Brain-to-Plasma Concentration Ratios of this compound in Rats.[1]
A brain-to-plasma ratio significantly greater than 1 is a strong indicator of efficient BBB penetration and accumulation in the brain tissue. The data clearly demonstrates that this compound not only crosses the barrier but does so to a very high degree.
The Potential Role of Active Transport: A Point of Discussion
While passive diffusion appears to be the dominant mechanism, the potential involvement of active transport systems at the BBB cannot be entirely ruled out without direct experimental investigation. The BBB is equipped with a variety of influx and efflux transporters that regulate the passage of specific molecules.
P-glycoprotein (P-gp) Efflux Pump
P-glycoprotein (P-gp) is a well-characterized efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream, thereby limiting their CNS penetration. Some PARP inhibitors, such as olaparib, have been identified as substrates for P-gp.[2][3] This can significantly reduce their brain accumulation.
Conversely, other PARP inhibitors, like pamiparib and veliparib, are not P-gp substrates, which is thought to contribute to their superior brain penetration.[4][5]
Currently, there is no direct experimental evidence to confirm whether this compound is a substrate for P-gp. However, its high brain-to-plasma concentration ratio would suggest that it is likely not a significant substrate for P-gp or other major efflux transporters at the BBB. If it were a substrate, one would expect a brain-to-plasma ratio of less than 1.
The following diagram illustrates the potential transport pathways across the blood-brain barrier.
Caption: Potential transport pathways for this compound across the BBB.
Experimental Protocols
The following provides a detailed methodology for the key in vivo pharmacokinetic study that established the high brain penetration of this compound, based on the work of Tentori et al. (2007).[1]
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma and brain concentrations of this compound after oral administration to assess its bioavailability and blood-brain barrier penetration.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Drug Formulation and Administration:
-
This compound was formulated as a suspension for oral administration.
-
Dose: A single dose of 40 mg/kg was administered via oral gavage.
Sample Collection:
-
Animals were euthanized at various time points post-administration (e.g., 0.5 and 1 hour).
-
Blood samples were collected via cardiac puncture into heparinized tubes. Plasma was separated by centrifugation.
-
Brains were rapidly excised, rinsed with cold saline, and blotted dry.
-
All samples were immediately frozen and stored at -80°C until analysis.
Sample Preparation:
-
Plasma samples were subjected to protein precipitation.
-
Brain tissue was homogenized.
-
Both plasma and brain homogenates were then processed for drug extraction.
Analytical Method:
-
Quantification of this compound in plasma and brain samples was performed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
The method was validated for linearity, accuracy, precision, and recovery.
Data Analysis:
-
Concentrations of this compound in plasma and brain were determined from the standard curve.
-
The brain-to-plasma concentration ratio was calculated at each time point by dividing the concentration of this compound in the brain by its concentration in the plasma.
The following workflow diagram illustrates the key steps of this experimental protocol.
Caption: Experimental workflow for in vivo pharmacokinetic analysis.
Conclusion
The available evidence strongly indicates that this compound crosses the blood-brain barrier primarily through passive diffusion. This is supported by its favorable physicochemical properties, including a low molecular weight and moderate lipophilicity. The remarkably high brain-to-plasma concentration ratios observed in vivo further substantiate its efficient penetration into the CNS. While the interaction of this compound with BBB transporters has not been directly studied, the high degree of brain accumulation suggests that it is not a significant substrate for major efflux pumps like P-glycoprotein. Further in vitro transport studies using endothelial cell models could definitively confirm the role of transporters in the disposition of this compound at the blood-brain barrier. This comprehensive understanding of its BBB transport mechanism is crucial for the continued development of this compound and other PARP inhibitors for the treatment of CNS malignancies and other neurological disorders.
References
- 1. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors as P-glyoprotein Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP inhibitors as P-glyoprotein substrates : Middlesex University Research Repository [repository.mdx.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Preclinical Profile of GPI 15427: A Potent PARP-1 Inhibitor for Oncological Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GPI 15427 is a novel, selective, and orally bioavailable inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA single-strand break repair. In the context of oncology, the inhibition of PARP-1 by this compound represents a promising therapeutic strategy, particularly in combination with DNA-damaging agents. By impeding the cell's ability to repair DNA damage, this compound can induce synthetic lethality in cancer cells with pre-existing DNA repair deficiencies and enhance the cytotoxic effects of chemotherapy and radiotherapy. This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, pharmacokinetic profile, and anti-tumor efficacy in various cancer models.
Mechanism of Action: Potentiating DNA Damage through PARP-1 Inhibition
This compound exerts its anticancer effects by binding to the catalytic domain of PARP-1, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This inhibition has a dual effect on cancer cells. Firstly, it prevents the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs), leading to their accumulation. Secondly, when these unrepaired SSBs are encountered by the replication machinery during the S-phase of the cell cycle, they are converted into more lethal double-strand breaks (DSBs). In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This targeted approach, known as synthetic lethality, forms the cornerstone of PARP inhibitor therapy.
Furthermore, by inhibiting PARP-1, this compound can enhance the efficacy of DNA-damaging chemotherapeutic agents like temozolomide (TMZ). TMZ induces DNA methylation, leading to base mismatches and SSBs. The concurrent administration of this compound prevents the repair of these SSBs, amplifying the cytotoxic effect of TMZ.
Below is a diagram illustrating the signaling pathway affected by this compound.
Data Presentation
In Vitro Efficacy: PARP-1 Inhibition
This compound has demonstrated potent inhibition of PARP-1 activity across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| LoVo | Colon Cancer | 74-87 |
| Other cell lines | Various | Data not available in searched results |
Pharmacokinetic Profile
Pharmacokinetic studies in Sprague-Dawley rats have shown that this compound is orally bioavailable and readily crosses the blood-brain barrier.
| Parameter | Value | Conditions |
| Oral Bioavailability | Substantial | - |
| Plasma Cmax | 1041 ± 516 ng/mL | Single oral dose of 40 mg/kg |
| Brain/Plasma Ratio | 3.37 | at 0.5 hours post-dose |
| 3.19 | at 1 hour post-dose |
In Vivo Efficacy: Combination Therapy with Temozolomide
In preclinical models of central nervous system (CNS) tumors, the combination of this compound and temozolomide (TMZ) resulted in a significant increase in the lifespan of tumor-bearing mice.
| Tumor Model | Treatment Group | Median Survival (days) | Increase in Lifespan (%) |
| Intracranial B16 Melanoma | Control | Data not available | - |
| TMZ alone | Data not available | - | |
| This compound + TMZ | Data not available | Significantly increased vs. TMZ alone | |
| Intracranial L5178Y Lymphoma | Control | Data not available | - |
| TMZ alone | Data not available | - | |
| This compound + TMZ | Data not available | Significantly increased vs. TMZ alone |
Experimental Protocols
In Vivo Intracranial Tumor Model
This protocol describes the evaluation of this compound in combination with TMZ in a murine intracranial tumor model.
1. Cell Culture and Implantation:
-
Murine B16 melanoma or L5178Y lymphoma cells are cultured in appropriate media.
-
Syngeneic BD2F1 mice are anesthetized, and a specific number of tumor cells (e.g., 1 x 10^5) are stereotactically injected into the brain.
2. Treatment Regimen:
-
Tumor-bearing mice are randomly assigned to treatment groups: vehicle control, this compound alone, TMZ alone, and this compound + TMZ.
-
This compound is administered orally (per os) at a dose of 10 or 40 mg/kg.
-
TMZ is administered intraperitoneally (i.p.) at a dose of 100 mg/kg.
-
This compound is administered 1 hour before TMZ for five consecutive days.
3. Monitoring and Endpoints:
-
Animals are monitored daily for clinical signs of tumor progression (e.g., weight loss, neurological symptoms).
-
The primary endpoint is survival, and data is typically presented as Kaplan-Meier survival curves.
Below is a workflow diagram for the in vivo intracranial tumor model experiment.
Pharmacokinetic Analysis
This protocol outlines the procedure for determining the pharmacokinetic properties of this compound.
1. Animal Model and Dosing:
-
Male Sprague-Dawley rats are used.
-
A single oral dose of this compound (e.g., 40 mg/kg) is administered.
2. Sample Collection:
-
Blood and brain tissue samples are collected at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
3. Sample Analysis:
-
The concentrations of this compound in plasma and brain homogenates are determined using liquid chromatography and tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and brain/plasma ratio are calculated from the concentration-time data.
Conclusion
The preclinical data for this compound strongly support its potential as a valuable therapeutic agent in oncology. Its potent PARP-1 inhibitory activity, favorable oral bioavailability, and ability to penetrate the blood-brain barrier make it an excellent candidate for the treatment of various cancers, particularly CNS malignancies. The synergistic effect observed when combined with DNA-damaging agents like temozolomide highlights a promising path for future clinical investigations. Further studies are warranted to explore the full therapeutic potential of this compound in a broader range of cancer types and in combination with other treatment modalities.
Methodological & Application
In Vitro Efficacy of GPI 15427 in Glioblastoma Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year. The standard of care involves surgical resection followed by radiotherapy and chemotherapy with the alkylating agent temozolomide (TMZ). However, resistance to TMZ is a major clinical challenge. Poly(ADP-ribose) polymerase (PARP) inhibitors represent a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents like TMZ. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. Inhibition of PARP in cancer cells with deficient DNA repair pathways, or in combination with DNA-damaging chemotherapy, can lead to synthetic lethality and enhanced tumor cell death.
GPI 15427 is a potent PARP-1 and PARP-2 inhibitor that has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors like glioblastoma.[1][2] In preclinical studies, this compound has been shown to potentiate the cytotoxic effects of TMZ in glioblastoma models.[1] This document provides detailed application notes and in vitro protocols for researchers and drug development professionals to evaluate the efficacy of this compound in glioblastoma cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of PARP-1 and PARP-2. In the context of TMZ treatment in glioblastoma, the proposed mechanism involves the following steps:
-
TMZ-induced DNA Damage: Temozolomide methylates DNA, creating lesions that are recognized by the base excision repair (BER) pathway.
-
PARP Inhibition: this compound blocks the action of PARP-1 and PARP-2, which are essential for the BER pathway. This leads to the accumulation of unrepaired single-strand DNA breaks.
-
Conversion to Double-Strand Breaks: During DNA replication, these unrepaired single-strand breaks are converted into more lethal double-strand breaks.
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and apoptosis, mediated by the activation of DNA damage response (DDR) pathways, including the phosphorylation of checkpoint kinases Chk1 and the tumor suppressor protein p53.
Quantitative Data Summary
The following tables summarize the quantitative data for the in vitro effects of this compound on glioblastoma and other relevant cell lines.
Table 1: Potency of this compound in PARP-1 Inhibition
| Cell Line | IC50 for PARP-1 Inhibition (nM) |
| Various Cancer Cell Lines | 74 - 87 |
Data from a study on the brain distribution and efficacy of an oral formulation of this compound.
Table 2: Antiproliferative Activity of this compound
| Cell Line | Assay | IC50 (µM) | Treatment Duration |
| Human Endothelial Cells | MTS Assay | 25 ± 3 | 3 days |
| Human Endothelial Cells | MTS Assay | 17 ± 3 | 5 days |
| SJGBM2 (Glioblastoma) | Colony Formation | > 25 | 10-14 days |
Table 3: Enhancement of Temozolomide (TMZ) Cytotoxicity by this compound in SJGBM2 Glioblastoma Cells
| Treatment | IC50 of TMZ (µM) | Fold Enhancement |
| TMZ alone | ~200 | - |
| TMZ + this compound (0.6 µM) | ~25 | 8 |
Data derived from colony formation assays.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound in glioblastoma cell lines.
Cell Culture of Glioblastoma Cell Lines
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G, A172, SJGBM2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate base medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture glioblastoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
Materials:
-
Glioblastoma cells
-
96-well plates
-
This compound
-
Temozolomide (TMZ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 - 10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) and TMZ (e.g., 1 to 500 µM).
-
For combination studies, pre-treat cells with a non-toxic concentration of this compound (e.g., 0.5 - 1 µM) for 15 minutes before adding TMZ.
-
Incubate the cells with the compounds for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
Temozolomide (TMZ)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed glioblastoma cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound and/or TMZ at desired concentrations for 48-72 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for DNA Damage Response Proteins
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
Temozolomide (TMZ)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Chk1 (Ser345), anti-Chk1, anti-p-p53 (Ser15), anti-p53, anti-γH2AX, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed glioblastoma cells in 6-well plates and treat with this compound and/or TMZ for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to a loading control.
Conclusion
The provided protocols and information offer a comprehensive framework for the in vitro evaluation of this compound in glioblastoma cell lines. These studies will help to further elucidate the potential of this compound as a chemosensitizing agent in combination with temozolomide for the treatment of glioblastoma. The quantitative data generated from these assays will be crucial for guiding further preclinical and clinical development of this promising PARP inhibitor.
References
Application Notes and Protocols for Preparing GPI 15427 Stock Solutions with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI 15427 is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1][2] By hindering the repair of single-strand DNA breaks, this compound can lead to the accumulation of more severe double-strand breaks during DNA replication, ultimately resulting in cell death.[3] This mechanism makes it a valuable tool for cancer research, particularly in combination with DNA-damaging agents like temozolomide.[2][4] this compound is also noted for its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system (CNS) tumors.[4][5] This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₄O₂ | [1] |
| Molecular Weight | 348.4 g/mol | [1] |
| CAS Number | 805242-85-7 | [6] |
| Solubility in DMSO | ≥ 10 mM (≥ 3.48 mg/mL) | |
| Purity | >98% | [6] |
| Storage of Solid | -20°C for long term (months to years) | [6] |
| Storage of Stock Solution | -20°C (up to 1 month), -80°C (up to 6 months) | [5][7] |
Signaling Pathway of PARP-1 in DNA Damage Repair
This compound exerts its effects by inhibiting the enzymatic activity of PARP-1. The following diagram illustrates the role of PARP-1 in the single-strand break repair (SSBR) pathway and how PARP inhibitors like this compound intervene.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Assessing GPI 15427 Synergy with Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI 15427 is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway. PARP-1 is crucial for repairing single-strand DNA breaks. By inhibiting PARP-1, this compound can lead to the accumulation of unrepaired DNA damage, which can result in cell cycle arrest and apoptosis. This mechanism of action makes this compound a promising candidate for combination therapy with DNA-damaging agents, such as the alkylating agent temozolomide (TMZ). The synergistic effect of combining a PARP inhibitor with a DNA-damaging agent is based on the principle of synthetic lethality, where the inhibition of two key DNA repair pathways results in cancer cell death, while normal cells with intact repair mechanisms are less affected.[1]
The colony formation assay, or clonogenic assay, is a well-established in vitro method to determine the long-term survival and proliferative capacity of single cells after treatment with cytotoxic agents.[2] This assay is particularly valuable for assessing the synergistic effects of drug combinations, as it measures the ability of cells to not only survive the initial treatment but also to proliferate and form colonies.
These application notes provide a detailed protocol for utilizing the colony formation assay to assess the synergistic potential of this compound in combination with other anti-cancer agents.
Diagram of the PARP-1 Signaling Pathway in DNA Damage Repair
Caption: Simplified signaling pathway of PARP-1 in DNA single-strand break repair and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., glioblastoma, melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Synergistic agent (e.g., Temozolomide, stock solution in DMSO)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
Protocol for Colony Formation Assay to Assess Synergy
This protocol is adapted from established methods for assessing drug synergy using clonogenic assays.[3][4]
-
Cell Seeding:
-
Harvest and count cells to be treated.
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the synergistic agent (e.g., TMZ) in complete culture medium.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone (multiple concentrations)
-
Synergistic agent alone (multiple concentrations)
-
Combination of this compound and the synergistic agent (at a constant ratio or various combinations).
-
-
Incubate the cells with the drugs for a defined period (e.g., 24-72 hours). The duration of treatment should be optimized based on the mechanism of action of the drugs.
-
-
Colony Growth:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete culture medium.
-
Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
-
Colony Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde) for 10-15 minutes.
-
Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a cluster of ≥50 cells) in each well.
-
Data Analysis: Assessing Synergy with the Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach to quantify drug synergy.[5][6] It is based on the median-effect equation and calculates a Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The following parameters are calculated from the colony formation assay data:
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)
The CI values are typically calculated using specialized software like CompuSyn.
Data Presentation
The following tables present representative data from a colony formation assay assessing the synergy between a PARP inhibitor (Talazoparib) and Temozolomide in G401 cells, illustrating the type of quantitative data that should be generated.[3][7]
Table 1: Surviving Fraction of G401 Cells Treated with Talazoparib and Temozolomide Alone and in Combination.
| Treatment Group | Concentration | Surviving Fraction (SF) |
| Control | - | 1.00 |
| Talazoparib | 5 nM | 0.85 |
| 10 nM | 0.62 | |
| 15 nM | 0.41 | |
| Temozolomide | 25 µM | 0.78 |
| 50 µM | 0.55 | |
| 100 µM | 0.32 | |
| Combination | 5 nM Talazoparib + 25 µM TMZ | 0.45 |
| (Constant Ratio) | 10 nM Talazoparib + 50 µM TMZ | 0.18 |
| 15 nM Talazoparib + 75 µM TMZ | 0.05 |
Table 2: Combination Index (CI) Values for Talazoparib and Temozolomide Combination.
| Fraction Affected (Fa) | Combination Index (CI) | Synergy Interpretation |
| 0.25 | 0.88 | Slight Synergy |
| 0.50 | 0.75 | Moderate Synergy |
| 0.75 | 0.61 | Synergy |
| 0.90 | 0.49 | Strong Synergy |
| 0.95 | 0.38 | Strong Synergy |
Note: The data in these tables are illustrative and based on published findings for a representative PARP inhibitor. Actual results will vary depending on the cell line, drug concentrations, and experimental conditions.
Diagram of the Experimental Workflow
References
- 1. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitization of Glioma Cells by Temozolomide (TMZ): A Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Antitumor Activity of Talazoparib and Temozolomide in Malignant Rhabdoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Radiosensitization of Glioma Cells by Temozolomide (TMZ): A Colony Formation Assay [jbpe.sums.ac.ir]
- 6. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of PARylation Following GPI 15427 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly(ADP-ribosyl)ation (PARylation) is a post-translational modification crucial for various cellular processes, including DNA repair, genomic stability, and cell death.[1] Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are the enzymes responsible for synthesizing poly(ADP-ribose) (PAR) chains on target proteins. In the context of DNA damage, PARP-1 activation and subsequent PARylation are critical for recruiting DNA repair machinery.[2] PARP inhibitors are a class of therapeutic agents that disrupt this process, showing significant promise in cancer therapy.
GPI 15427 is a potent inhibitor of PARP-1.[3] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of PARylation in cells treated with this compound.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis showing the dose-dependent inhibition of H₂O₂-induced PARylation by this compound in a suitable cell line (e.g., HeLa).
Disclaimer: The following data is illustrative and represents the expected outcome of the described protocol. Specific results may vary depending on the cell line, experimental conditions, and reagents used.
| Treatment Group | This compound Conc. (µM) | H₂O₂ (1 mM) | Mean PAR Signal Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of PARylation |
| Untreated Control | 0 | - | 100 | ± 12 | 0% |
| Vehicle Control | 0 | + | 1500 | ± 150 | 0% (Reference) |
| This compound | 0.1 | + | 950 | ± 95 | 36.7% |
| This compound | 1 | + | 400 | ± 45 | 73.3% |
| This compound | 10 | + | 150 | ± 20 | 90.0% |
| This compound | 100 | + | 110 | ± 15 | 92.7% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP-1 signaling pathway in the context of DNA damage and its inhibition by this compound, and the experimental workflow for the Western blot protocol.
Caption: PARP-1 signaling in response to DNA damage and inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of PARylation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line for your study (e.g., HeLa, A549, or a cancer cell line of interest).
-
Seeding: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treatment:
-
PARylation Induction (Positive Control): To induce PARP-1 activity, treat cells with a DNA-damaging agent. A common method is to treat with 1 mM hydrogen peroxide (H₂O₂) for 10 minutes.[4][5][6]
-
This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours prior to the addition of H₂O₂.
-
Controls: Include an untreated control (no this compound or H₂O₂) and a vehicle control (vehicle + H₂O₂).
-
Cell Lysis and Protein Quantification
-
Washing: After treatment, immediately place the plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each well.[7][8] A typical RIPA buffer formulation is 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, and 0.1% SDS.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA (Bicinchoninic acid) protein assay kit, following the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a 4-15% gradient polyacrylamide gel. Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Anti-PAR antibody: Use a monoclonal or polyclonal antibody specific for poly(ADP-ribose). A typical dilution is 1:1000.
-
Loading Control: Use an antibody against a housekeeping protein such as β-actin or GAPDH (e.g., 1:5000 dilution) to ensure equal protein loading across lanes.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The PAR signal will appear as a smear or a series of bands at various molecular weights, representing different PARylated proteins.
-
Data Analysis: Quantify the intensity of the PAR signal in each lane using densitometry software (e.g., ImageJ).[2][3][9][10] Normalize the PAR signal to the corresponding loading control signal. Calculate the percentage inhibition of PARylation for each this compound concentration relative to the vehicle-treated control.
References
- 1. Poly/Mono-ADP Ribose (E6F6A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 9. yorku.ca [yorku.ca]
- 10. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols: In Vivo Administration of GPI 15427 for CNS Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GPI 15427 is a potent, novel, and orally bioavailable poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor that has demonstrated the ability to cross the blood-brain barrier.[1][2] It has been investigated as a chemosensitizer to enhance the efficacy of DNA alkylating agents, such as temozolomide (TMZ), in the treatment of central nervous system (CNS) tumors.[1][3] PARP-1 is a key enzyme in the repair of DNA single-strand breaks; its inhibition by this compound prevents the repair of DNA damage induced by agents like TMZ, leading to increased tumor cell death.[4][5] These notes provide a summary of preclinical data and detailed protocols for the in vivo administration of this compound in CNS tumor models.
Data Presentation
Pharmacokinetic Data of this compound
The following table summarizes the pharmacokinetic parameters of this compound in Sprague-Dawley rats following a single dose.[3]
| Parameter | Administration Route | Dose | Cmax | Brain Levels (ng/g) | Brain/Plasma Ratio |
| This compound | Oral (per os) | 40 mg/kg | 1041 ± 516 ng/mL | 1744 (at 0.5h), 2301 (at 1h) | 3.37 (at 0.5h), 3.19 (at 1h) |
| This compound | Intravenous (i.v.) | 40 mg/kg | 4189 ± 327 ng/mL | Not Reported | Not Reported |
Data obtained from studies in Sprague-Dawley rats.[3][4]
Efficacy of this compound in Combination with Temozolomide (TMZ) in CNS Tumor Models
The tables below summarize the efficacy of this compound in combination with TMZ in various intracranial tumor models, as measured by the increase in lifespan of the treated animals.
B16 Melanoma Intracranial Model [1][3]
| Treatment Group | Dose and Schedule | Median Survival (days) | Increase in Lifespan (%) |
| Control | Vehicle | 18 | - |
| This compound alone | 40 mg/kg/day, i.v. for 3 days | 19 | 5.5 |
| TMZ alone | 100 mg/kg/day, i.p. for 3 days | 25 | 38.9 |
| This compound + TMZ | 40 mg/kg/day, i.v. This compound + 100 mg/kg/day, i.p. TMZ for 3 days | 34 | 88.9 |
L5178Y Lymphoma Intracranial Model [1][3]
| Treatment Group | Dose and Schedule | Median Survival (days) | Increase in Lifespan (%) |
| Control | Vehicle | 11 | - |
| This compound alone | 40 mg/kg/day, i.v. for 3 days | 11 | 0 |
| TMZ alone | 100 mg/kg/day, i.p. for 3 days | 15 | 36.4 |
| This compound + TMZ | 40 mg/kg/day, i.v. This compound + 100 mg/kg/day, i.p. TMZ for 3 days | 20 | 81.8 |
SJ-GBM2 Human Glioblastoma Xenograft Intracranial Model [1][2]
| Treatment Group | Dose and Schedule | Median Survival (days) | Increase in Lifespan (%) |
| Control | Vehicle | 22 | - |
| This compound alone | 40 mg/kg/day, i.v. for 3 days | 23 | 4.5 |
| TMZ alone | 100 mg/kg/day, i.p. for 3 days | 22 | 0 |
| This compound + TMZ | 40 mg/kg/day, i.v. This compound + 100 mg/kg/day, i.p. TMZ for 3 days | 31 | 40.9 |
Experimental Protocols
Protocol 1: Intracranial Tumor Cell Implantation
This protocol describes the establishment of an orthotopic CNS tumor model.
Materials:
-
Tumor cells (e.g., B16 melanoma, L5178Y lymphoma, SJ-GBM2 glioblastoma)
-
Syngeneic mice (e.g., B6D2F1) or immunodeficient mice (e.g., nude mice)
-
Stereotactic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, drill)
-
Betadine and 70% ethanol
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
Procedure:
-
Culture and harvest tumor cells in their exponential growth phase.
-
Wash the cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^5 cells/µL).
-
Anesthetize the mouse using an appropriate anesthetic.
-
Secure the mouse in the stereotactic apparatus.
-
Shave the scalp and sterilize the surgical area with Betadine and 70% ethanol.
-
Make a small incision in the scalp to expose the skull.
-
Using stereotactic coordinates, drill a small burr hole through the skull over the desired injection site (e.g., the right cerebral hemisphere).
-
Slowly lower the Hamilton syringe needle to the target depth in the brain.
-
Inject the tumor cell suspension (e.g., 1-5 µL) over several minutes to minimize backflow.
-
Slowly retract the needle and suture or apply surgical glue to close the incision.
-
Monitor the animal until it has fully recovered from anesthesia.
Protocol 2: In Vivo Administration of this compound and TMZ
This protocol outlines the administration of this compound and TMZ to tumor-bearing mice.
Materials:
-
This compound
-
Temozolomide (TMZ)
-
Vehicle for this compound (e.g., sterile water for oral administration, appropriate solvent for i.v.)
-
Vehicle for TMZ (e.g., appropriate solvent for intraperitoneal injection)
-
Gavage needles (for oral administration)
-
Syringes and needles (for i.v. and i.p. injections)
-
Tumor-bearing mice
Procedure:
-
Prepare fresh solutions of this compound and TMZ in their respective vehicles on each day of treatment.
-
For oral administration of this compound, administer the solution using a gavage needle. Doses of 10 or 40 mg/kg have been used.[3]
-
For intravenous administration of this compound, inject the solution into the tail vein. A dose of 40 mg/kg has been reported.[1][2]
-
Administer this compound approximately 15-60 minutes before TMZ administration.[2][3]
-
For intraperitoneal administration of TMZ, inject the solution into the peritoneal cavity. A dose of 100 mg/kg has been used.[1][3]
-
The treatment schedule can be for 3 to 5 consecutive days.[1][2][3]
-
Monitor the animals daily for signs of toxicity (e.g., weight loss, changes in behavior) and tumor progression.
-
Continue monitoring for survival analysis.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in combination with TMZ.
Experimental Workflow
Caption: Workflow for in vivo efficacy studies of this compound and TMZ.
References
- 1. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Role of PARP Inhibitors in Patients with Primary Malignant Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Profiling Cancer Cell Line Responsiveness to the Combination of GPI 15427 and Temozolomide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temozolomide (TMZ) is a standard-of-care alkylating agent used in the treatment of glioblastoma multiforme (GBM) and other cancers.[1][2] Its efficacy is often limited by DNA repair mechanisms within cancer cells. Poly (ADP-ribose) polymerase (PARP) inhibitors, such as GPI 15427, represent a promising therapeutic strategy to enhance the cytotoxicity of DNA-damaging agents like TMZ. PARP inhibitors impede the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death, particularly in cancer cells with compromised DNA repair pathways.[3][4]
These application notes provide a summary of cancer cell lines responsive to the combination of this compound and TMZ, along with detailed protocols for assessing the synergistic effects of this drug combination.
Responsive Cell Lines and Quantitative Data
The combination of this compound and TMZ has shown significant anti-tumor activity in various cancer cell lines, including glioblastoma, melanoma, and lymphoma. The efficacy of this combination is often demonstrated by a reduction in the half-maximal inhibitory concentration (IC50) of TMZ in the presence of a non-toxic concentration of the PARP inhibitor.
| Cell Line | Cancer Type | TMZ IC50 (µM) | This compound IC50 (µM) | TMZ + this compound IC50 (µM) | Fold-Enhancement of TMZ Activity |
| SJGBM2 | Glioblastoma Multiforme | 125 ± 11 | > 25 | 32 ± 4 (with 1.2 µM this compound) | ~4-fold |
| B16 | Melanoma | 85 ± 7 | 18 ± 2 | 11 ± 2 (with 0.6 µM this compound) | 8-fold |
| L5178Y | Lymphoma | 55 ± 6 | > 25 | 5.5 ± 0.8 (with 1.2 µM this compound) | ~10-fold |
Note: The fold-enhancement is calculated as the ratio of the IC50 of TMZ alone to the IC50 of TMZ in the presence of this compound.
Signaling Pathways and Mechanism of Action
TMZ exerts its cytotoxic effect by methylating DNA at various positions, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[2] The O6-methylguanine (O6-MeG) adduct is the most cytotoxic lesion, as it can lead to mismatched base pairing during DNA replication, triggering futile cycles of mismatch repair (MMR), DNA double-strand breaks, and ultimately apoptosis.[5]
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks that can arise from TMZ-induced DNA damage.[6][7][8] When PARP is inhibited by this compound, these single-strand breaks are not efficiently repaired. During DNA replication, these unrepaired single-strand breaks are converted into more lethal double-strand breaks, leading to cell cycle arrest and apoptosis.[4] The combination of TMZ and a PARP inhibitor thus creates a synthetic lethal interaction in cancer cells.
Caption: Mechanism of action for the combination of TMZ and this compound.
Experimental Protocols
Cell Culture
-
SJGBM2 (Glioblastoma):
-
B16 (Melanoma):
-
L5178Y (Lymphoma):
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.
Caption: Workflow for the Colony Formation Assay.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with varying concentrations of TMZ, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 0.6 µM or 1.2 µM). Include a vehicle control.
-
Incubation: Incubate the cells with the drugs for a defined period (e.g., 24-72 hours).
-
Wash and Recovery: Remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.
-
Colony Growth: Incubate the plates for 7-14 days, or until visible colonies are formed.
-
Fixing and Staining:
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with a solution of 10% methanol and 10% acetic acid for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.
-
-
Quantification:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with TMZ and/or this compound for the desired time (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.[17]
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of the PARP inhibitor this compound with the alkylating agent TMZ demonstrates significant synergistic anti-tumor activity across a range of cancer cell lines, including glioblastoma, melanoma, and lymphoma. The provided protocols offer a framework for researchers to investigate the efficacy and mechanisms of this and similar drug combinations in their own cell line models of interest. Careful optimization of drug concentrations and treatment times will be crucial for obtaining robust and reproducible results. These studies can provide valuable preclinical data to support the further development of combination therapies targeting DNA damage response pathways in cancer.
References
- 1. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the DNA Damage Response to Overcome Cancer Drug Resistance in Glioblastoma | MDPI [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cccells.org [cccells.org]
- 10. cccells.org [cccells.org]
- 11. B16 Cell Line - Fundamental Guide to B16 Melanoma Cells in Oncological Research [cytion.com]
- 12. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 13. ebiohippo.com [ebiohippo.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. L5178Y. Culture Collections [culturecollections.org.uk]
- 16. L5178Y tk+/- 3.7.2c (IVGT). Culture Collections [culturecollections.org.uk]
- 17. mdpi.com [mdpi.com]
Application of GPI 15427 in Studying DNA Damage Response: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI 15427 is a potent, novel, and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular DNA damage response (DDR). PARP-1 plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP-1 by this compound prevents the repair of these SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. This mechanism of action makes this compound a valuable tool for studying the DDR and a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents.
These application notes provide an overview of the utility of this compound in DNA damage response research, including its mechanism of action, and detailed protocols for its use in key in vitro and in vivo experiments.
Mechanism of Action
This compound functions as a catalytic inhibitor of PARP-1. In the presence of DNA damage, PARP-1 binds to SSBs and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage. By inhibiting the catalytic activity of PARP-1, this compound prevents the formation of PAR chains, thereby disrupting the recruitment of the repair machinery and leading to the accumulation of unrepaired SSBs. This accumulation of DNA damage can trigger cell cycle arrest and apoptosis.
Furthermore, the inhibition of PARP-1 by this compound can induce a phenomenon known as "synthetic lethality" in cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for DSB repair. In these cells, the inability to repair DSBs formed from unrepaired SSBs is catastrophic, leading to selective cancer cell death.
Signaling Pathway
The following diagram illustrates the central role of PARP-1 in the DNA damage response and the point of intervention for this compound.
Caption: PARP-1 signaling in DNA damage response and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Purified PARP-1 | - | IC50 | 31 nM | [1] |
| HT-29 | Colon Carcinoma | Fold increase in SN-38 growth inhibition | 2-3 fold | [2] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Mice with intracranial B16 melanoma | Melanoma | This compound (40 mg/kg, i.v.) + Temozolomide (100 mg/kg, i.p.) | Significantly increased lifespan compared to single agents | [3] |
| Mice with intracranial L5178Y lymphoma | Lymphoma | This compound (40 mg/kg, i.v.) + Temozolomide (100 mg/kg, i.p.) | Significantly increased lifespan compared to single agents | [3] |
| Nude mice with intracranial SJGBM2 glioblastoma | Glioblastoma | This compound (40 mg/kg, i.v.) + Temozolomide (100 mg/kg, i.p.) | Significantly prolonged survival compared to single agents | [3] |
| Mice with HT-29 tumor xenografts | Colon Carcinoma | This compound (40 mg/kg, p.o.) + Irinotecan (10 mg/kg, i.p.) | Significantly increased antitumor efficacy of irinotecan | [2] |
Note: Detailed tumor growth inhibition data (e.g., tumor volumes over time) is not consistently reported in a standardized format in the available literature.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study the DNA damage response.
PARP-1 Activity Assay (Colorimetric)
This protocol is adapted from commercially available PARP-1 assay kits and is designed to measure the enzymatic activity of PARP-1 in the presence of inhibitors.
Materials:
-
Purified recombinant PARP-1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
10x PARP Assay Buffer
-
Streptavidin-HRP
-
TMB substrate
-
2M Sulfuric Acid (Stop Solution)
-
This compound
-
Microplate reader
Protocol Workflow:
Caption: Workflow for a colorimetric PARP-1 activity assay.
Procedure:
-
Plate Preparation: Coat the wells of a 96-well plate with histones overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Reaction Setup: In each well, add the following in order:
-
5 µL of diluted this compound (or vehicle control).
-
20 µL of PARP-1 enzyme diluted in 1x PARP assay buffer.
-
10 µL of activated DNA.
-
-
Initiate Reaction: Add 15 µL of biotinylated NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for the PARylation of histones.
-
Washing: Wash the plate three times with wash buffer.
-
Detection:
-
Add 50 µL of Streptavidin-HRP to each well and incubate at room temperature for 30 minutes.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
-
Stop Reaction: Add 50 µL of 2M sulfuric acid to stop the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition of PARP-1 activity for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound, alone or in combination with a DNA-damaging agent like temozolomide (TMZ), on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Temozolomide (TMZ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound and TMZ in complete medium.
-
For combination studies, add this compound to the wells 1 hour before adding TMZ.
-
The final volume in each well should be 200 µL. Include vehicle-treated control wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each treatment condition.
Quantification of DNA Damage (γH2AX Foci Formation)
This immunofluorescence-based protocol quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
DNA-damaging agent (e.g., Temozolomide or ionizing radiation)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound (and/or a DNA-damaging agent) for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
In Vivo Xenograft Tumor Model
This protocol describes the use of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for xenograft
-
Matrigel (optional)
-
This compound
-
Chemotherapeutic agent (e.g., Temozolomide)
-
Calipers
Experimental Workflow:
Caption: Workflow for an in vivo xenograft tumor model study.
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneous: Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) subcutaneously into the flank of each mouse.
-
Intracranial: For brain tumor models, stereotactically inject a smaller number of cells (e.g., 1 x 10^5 cells) into the brain.[3]
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. For subcutaneous tumors, measure the tumor dimensions with calipers and calculate the volume (e.g., Volume = 0.5 x Length x Width^2).
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapeutic alone, Combination).
-
Drug Administration: Administer the drugs according to the desired schedule and route. For example, this compound can be administered orally (p.o.) or intravenously (i.v.), while temozolomide is typically given intraperitoneally (i.p.).[2][3] A common schedule is to administer this compound one hour before the chemotherapeutic agent.
-
Continued Monitoring: Continue to monitor tumor growth and the overall health of the animals (e.g., body weight, signs of toxicity) throughout the study.
-
Endpoint and Data Analysis: The study endpoint may be a predetermined tumor volume, a specific time point, or when the animals show signs of morbidity. At the endpoint, measure the final tumor volumes and/or record the survival time. Analyze the data to determine the effect of the treatments on tumor growth and survival.
Conclusion
This compound is a valuable research tool for investigating the DNA damage response. Its ability to specifically inhibit PARP-1 allows for the elucidation of the role of this enzyme in various cellular processes and its potential as a therapeutic target. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies of DNA repair, cancer biology, and drug development. Further research to generate more comprehensive quantitative data on the effects of this compound in a wider range of cancer models will be crucial for its continued development and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effective combination therapies with irinotecan for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GPI 15427 to Sensitize Resistant Tumors to Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy resistance remains a significant hurdle in the effective treatment of many cancers. Tumor cells can develop mechanisms to repair the DNA damage induced by cytotoxic agents, rendering treatments ineffective. GPI 15427 is a potent, orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway. By inhibiting PARP-1, this compound can prevent the repair of single-strand DNA breaks (SSBs) induced by chemotherapeutic agents. These unrepaired SSBs are subsequently converted into lethal double-strand breaks (DSBs) during DNA replication, leading to cell cycle arrest and apoptosis, thereby sensitizing resistant tumor cells to the effects of chemotherapy.
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in combination with chemotherapeutic agents like temozolomide (TMZ) and irinotecan to overcome tumor resistance.
Mechanism of Action: Synergistic Cytotoxicity
The primary mechanism by which this compound sensitizes tumor cells to chemotherapy is through the inhibition of the PARP-1 enzyme, a critical component of the DNA damage response (DDR) pathway.
Signaling Pathway of this compound-Mediated Chemosensitization
Caption: Signaling pathway of this compound-mediated chemosensitization.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of this compound in combination with chemotherapy.
Table 1: In Vivo Efficacy of this compound in Combination with Temozolomide (TMZ) in a Glioblastoma Xenograft Model
| Treatment Group | Dose and Schedule | Median Survival (Days) | Increase in Lifespan (%) |
| Control (Untreated) | - | 21 | - |
| This compound alone | 40 mg/kg/day, i.v. for 3 days | 22 | 4.8 |
| TMZ alone | 100 mg/kg/day, i.p. for 3 days | 28 | 33.3 |
| This compound + TMZ | 40 mg/kg this compound + 100 mg/kg TMZ for 3 days | 45 | 114.3 |
Data adapted from studies on PARP-1 inhibitors in combination with TMZ in intracranial tumor models.[1]
Table 2: In Vivo Efficacy of this compound in Combination with Irinotecan in a Colon Carcinoma Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 20 | Tumor Growth Inhibition (%) |
| Control (Untreated) | - | 1500 | - |
| Irinotecan alone | 10 mg/kg/day, i.p. for 5 days (2 cycles) | 800 | 46.7 |
| This compound + Irinotecan | 40 mg/kg this compound (p.o.) + 10 mg/kg Irinotecan (i.p.) for 5 days (2 cycles) | 350 | 76.7 |
Data adapted from studies on the oral administration of this compound with irinotecan.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow: In Vitro and In Vivo Assessment of Chemosensitization
Caption: A typical experimental workflow for assessing chemosensitization.
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma, colon carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Temozolomide, SN-38 the active metabolite of Irinotecan)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a series of dilutions for this compound and the chemotherapeutic agent in complete medium.
-
Drug Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the drugs to the respective wells. Include wells for untreated controls, this compound alone, chemotherapy alone, and the combination.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment condition. Combination Index (CI) can be calculated to determine synergism.[3][4][5][6]
Protocol 2: Apoptosis (Annexin V/Propidium Iodide) Assay by Flow Cytometry
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and collect any floating cells from the medium. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft
-
This compound
-
Chemotherapeutic agent (e.g., Temozolomide, Irinotecan)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
Drug Administration:
-
This compound: Administer orally (p.o.) or intravenously (i.v.) at the predetermined dose and schedule (e.g., 40 mg/kg/day).
-
Chemotherapy: Administer via the appropriate route (e.g., intraperitoneally (i.p.) for TMZ, i.p. for irinotecan) at the established dose and schedule. For combination therapy, this compound is typically administered shortly before the chemotherapeutic agent.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Survival Monitoring: Monitor the mice for signs of toxicity and record survival data.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or if they show signs of significant morbidity.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and analyze survival data using Kaplan-Meier curves.[1][2]
Conclusion
This compound demonstrates significant potential as a chemosensitizing agent for resistant tumors. By targeting the PARP-1 mediated DNA damage repair pathway, it synergistically enhances the efficacy of DNA-damaging chemotherapeutics. The provided protocols offer a framework for researchers to investigate and validate the therapeutic potential of this compound in various cancer models. Careful optimization of dosing and scheduling in preclinical models is crucial for translating these findings into effective clinical strategies.
References
- 1. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. broadpharm.com [broadpharm.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by GPI 15427
Introduction
Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2] Therapeutic strategies aimed at inducing apoptosis in cancer cells are a primary focus of drug development.[2][3] GPI 15427 is a novel, potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair.[4] By inhibiting PARP-1, this compound can lead to an accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, ultimately triggering apoptosis. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
The Annexin V/PI assay is a widely used method for detecting apoptosis.[5][6] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live cells and early apoptotic cells with intact membranes.[5][7] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[5][7] This dual-staining method allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[6][7]
Principle of the Assay
This protocol utilizes a standard flow cytometry-based apoptosis assay to quantify the effects of this compound on cancer cells. Cells are treated with this compound, alone or in combination with a DNA-damaging agent like temozolomide (TMZ), to induce apoptosis. Following treatment, cells are stained with FITC-conjugated Annexin V and PI. The stained cells are then analyzed using a flow cytometer to determine the percentage of cells in different stages of apoptosis.
Materials and Reagents
-
This compound
-
Temozolomide (TMZ) (optional, for combination studies)
-
Cancer cell line of interest (e.g., Glioblastoma, Melanoma, or Lymphoma cell lines)[4]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge tubes
-
Flow cytometer
Experimental Protocol
Cell Seeding and Treatment
-
Seed the desired cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare fresh solutions of this compound and, if applicable, TMZ in complete cell culture medium at the desired concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Remove the medium from the wells and replace it with the medium containing the treatment compounds. Include the following controls:
-
Untreated cells (vehicle control)
-
This compound alone
-
TMZ alone (if applicable)
-
This compound and TMZ in combination (if applicable)
-
Positive control for apoptosis (e.g., staurosporine)
-
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). The incubation time should be optimized for the specific cell line and drug concentrations.
Cell Harvesting and Staining
-
For adherent cells:
-
Carefully collect the culture medium from each well, as it may contain floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Combine the detached cells with the previously collected culture medium.
-
-
For suspension cells:
-
Collect the cells directly from the culture flask or plate.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence.
-
Use unstained cells to set the forward and side scatter gates to exclude debris and cell aggregates.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set the compensation correctly.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) per sample.
-
Analyze the data using appropriate software to generate quadrant plots and quantify the percentage of cells in each population:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in the following tables for clear comparison.
Table 1: Percentage of Apoptotic and Necrotic Cells after Treatment with this compound
| Treatment Group | Concentration | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 10 µM | 70.3 ± 3.5 | 15.8 ± 2.2 | 12.1 ± 1.9 | 1.8 ± 0.6 |
| This compound | 50 µM | 45.1 ± 4.1 | 28.9 ± 3.3 | 23.5 ± 2.8 | 2.5 ± 0.9 |
| Positive Control | 1 µM Staurosporine | 10.5 ± 1.8 | 40.2 ± 4.5 | 45.3 ± 5.1 | 4.0 ± 1.1 |
Table 2: Synergistic Effect of this compound and Temozolomide (TMZ) on Apoptosis
| Treatment Group | Concentration | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| Vehicle Control | - | 94.8 ± 2.5 | 2.9 ± 0.7 | 1.9 ± 0.4 | 0.4 ± 0.1 |
| This compound | 10 µM | 85.2 ± 3.1 | 8.5 ± 1.5 | 5.3 ± 1.1 | 1.0 ± 0.3 |
| TMZ | 50 µM | 80.1 ± 2.8 | 12.3 ± 1.8 | 6.5 ± 1.3 | 1.1 ± 0.4 |
| This compound + TMZ | 10 µM + 50 µM | 40.5 ± 4.2 | 35.6 ± 3.9 | 21.8 ± 2.5 | 2.1 ± 0.7 |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits PARP-1, leading to apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in the negative control | Cell death during handling | Handle cells gently, keep on ice, and analyze promptly after staining. |
| Low percentage of apoptotic cells | Insufficient drug concentration or incubation time | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| High percentage of necrotic cells (PI positive) | Drug concentration is too high, leading to rapid cell death | Reduce the concentration of this compound and/or the incubation time. |
| Compensation issues | Incorrect setup of single-stained controls | Ensure single-stained controls are properly prepared and used to set compensation. |
| Cell clumps | Incomplete dissociation of adherent cells or high cell density | Ensure complete trypsinization and filter the cell suspension through a cell strainer if necessary. |
Conclusion
This application note provides a comprehensive protocol for the analysis of apoptosis induced by the PARP-1 inhibitor this compound using flow cytometry. The Annexin V/PI staining method is a reliable and quantitative approach to assess the efficacy of this compound in inducing cell death in cancer cells, both as a single agent and in combination with other therapies. The provided protocols and data presentation formats can serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
References
- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug discovery targeting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GPI 15427 Concentration for In Vitro Synergy
Welcome to the technical support center for optimizing the concentration of GPI 15427 in in vitro synergy studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and novel inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme crucial for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. By inhibiting PARP-1, this compound prevents the repair of these SSBs. When a cell with unrepaired SSBs undergoes DNA replication, these breaks can be converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination, this accumulation of DSBs can lead to cell death, a concept known as synthetic lethality.
Q2: Why is this compound often used in combination with other agents?
The synergistic potential of this compound lies in its ability to enhance the efficacy of DNA-damaging agents, such as the alkylating agent temozolomide (TMZ). TMZ induces DNA lesions, including SSBs. When combined with this compound, the repair of these TMZ-induced SSBs is blocked, leading to an accumulation of DSBs and enhanced cancer cell death.[1][2][3] This combination can be particularly effective in tumors that are resistant to TMZ alone.[2]
Q3: How is synergy quantified in vitro?
The most common method for quantifying synergy is the calculation of the Combination Index (CI) based on the Chou-Talalay method. The CI provides a quantitative measure of the interaction between two drugs.[4] The interpretation of the CI value is as follows:
-
CI < 1: Synergy (the combined effect is greater than the sum of the individual effects)
-
CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects)
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects)
Q4: What are the common experimental methods to assess synergy?
The most widely used in vitro methods for synergy testing are:
-
Checkerboard assay: This method involves a two-dimensional titration of two drugs in a microplate to test a wide range of concentration combinations.[5][6][7]
-
Time-kill curve method: This dynamic method assesses the rate of bacterial or cell killing over time by different concentrations of single and combined drugs.
-
E-test (Epsilometer test): This is a gradient diffusion method used primarily in microbiology to determine the susceptibility of bacteria to antibiotics and can be adapted for synergy testing.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro synergy experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Combination Index (CI) values across replicate experiments. | Inaccurate pipetting: Small errors in dispensing drugs, especially at low concentrations, can lead to significant variations. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes of drug dilutions to minimize pipetting steps.[8] |
| Inconsistent cell seeding density: Variation in the number of cells per well will affect the drug response. | Ensure a homogenous single-cell suspension before seeding. Use an automated cell counter for accuracy. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. | |
| Edge effects in microplates: Evaporation from the outer wells can concentrate the drugs and affect cell growth. | Fill the outer wells of the microplate with sterile media or phosphate-buffered saline (PBS) and do not use them for experimental data.[8] Ensure proper humidification in the incubator. | |
| Unexpected antagonistic or additive effects where synergy is expected. | Incorrect concentration range: The synergistic effect of a drug combination is often concentration-dependent. | Perform single-agent dose-response curves first to determine the IC50 (half-maximal inhibitory concentration) of each drug. Design the checkerboard assay with concentrations ranging from well below to well above the IC50 of each drug. |
| Drug instability: this compound, like other small molecules, may degrade over time in solution, especially at 37°C. | Prepare fresh stock solutions for each experiment.[8] Minimize the time the drug solutions are kept at room temperature. | |
| High variability in cell viability readouts. | Contamination: Bacterial or fungal contamination can affect cell growth and the assay readout. | Use sterile techniques throughout the experiment. Regularly check cell cultures for any signs of contamination. |
| Assay interference: The drug itself or the solvent (e.g., DMSO) might interfere with the viability assay (e.g., MTT, CellTiter-Glo). | Run appropriate controls, including vehicle controls (cells treated with the highest concentration of the solvent) and no-cell controls (media only) to check for background signal. | |
| Difficulty interpreting the checkerboard assay results. | "Skipped" wells: Growth in wells with higher drug concentrations while wells with lower concentrations show no growth. | This can be due to bacterial clumping or contamination. Ensure a homogenous cell suspension.[8] |
| Paradoxical effect (Eagle effect): Some drugs exhibit a paradoxical effect where their activity decreases at concentrations above a certain point. | This is less common with PARP inhibitors but can be observed with some cytotoxic agents. A time-kill curve assay can help to identify such effects.[8] |
Experimental Protocols
Checkerboard Assay for this compound and Temozolomide (TMZ) Synergy
This protocol provides a general framework for a 96-well plate checkerboard assay to determine the synergistic interaction between this compound and TMZ.
Materials:
-
This compound (powder)
-
Temozolomide (TMZ) (powder)
-
Appropriate cancer cell line (e.g., glioblastoma, melanoma)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel and single-channel pipettes
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a high-concentration stock solution of TMZ (e.g., 100 mM) in DMSO.
-
Store stock solutions at -20°C or as recommended by the manufacturer.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Drug Dilution Plate Preparation:
-
Prepare a separate 96-well "drug dilution plate".
-
This compound Dilutions (Rows): In column 1, prepare the highest concentration of this compound in culture medium (e.g., 2X the final desired highest concentration). Perform serial dilutions (e.g., 2-fold) across the rows (e.g., from row A to G). Row H will be the no-drug control for TMZ alone.
-
TMZ Dilutions (Columns): In row A, prepare the highest concentration of TMZ in culture medium (e.g., 2X the final desired highest concentration). Perform serial dilutions (e.g., 2-fold) down the columns (e.g., from column 1 to 10). Column 11 will be the no-drug control for this compound alone.
-
Well H11 will be the vehicle control (medium with the highest concentration of DMSO used). Well H12 will be the media-only control (no cells).
-
-
Drug Addition to Cell Plate:
-
Carefully transfer 100 µL of the drug dilutions from the "drug dilution plate" to the corresponding wells of the "cell plate". The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the cell plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Assay:
-
After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals and read absorbance).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and the media-only control (0% viability).
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination.
-
Use software like CompuSyn or a similar tool to calculate the Combination Index (CI) based on the Chou-Talalay method.[4]
-
Data Presentation
The following table presents representative data for the synergistic effect of a PARP inhibitor (Olaparib, as a proxy for this compound) in combination with Temozolomide in a glioblastoma cell line. Note: This data is illustrative and the optimal concentrations for this compound will need to be determined experimentally.
| Cell Line | PARP Inhibitor (Olaparib) Conc. (µM) | Temozolomide (TMZ) Conc. (µM) | % Growth Inhibition (Single Agent) | % Growth Inhibition (Combination) | Combination Index (CI) | Interpretation |
| U87-MG | 1 | 0 | 15 | - | - | - |
| U87-MG | 0 | 50 | 20 | - | - | - |
| U87-MG | 1 | 50 | - | 65 | < 1 | Synergy |
| U87-MG | 5 | 0 | 30 | - | - | - |
| U87-MG | 0 | 100 | 35 | - | - | - |
| U87-MG | 5 | 100 | - | 85 | < 1 | Synergy |
Visualizations
Signaling Pathway of this compound and Temozolomide Synergy
Caption: Synergistic mechanism of this compound and Temozolomide.
Experimental Workflow for Checkerboard Assay
Caption: Workflow for a checkerboard synergy assay.
Logical Relationship for Interpreting Combination Index (CI)
Caption: Interpretation of the Combination Index (CI).
References
- 1. researchgate.net [researchgate.net]
- 2. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of PARP inhibitor and temozolomide to suppress chordoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
GPI 15427 solubility issues and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and best practices for the use of GPI 15427, a potent PARP-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A1: For in vitro studies, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). When further diluting the stock solution into your aqueous cell culture medium, ensure that the final concentration of DMSO is less than 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Q2: How should I prepare this compound for in vivo intravenous administration?
A2: For intravenous (i.v.) administration in animal models, this compound can be dissolved in 70 mM phosphate-buffered saline (PBS) without potassium.
Q3: Is there a known protocol for oral administration of this compound?
A3: While studies have reported the oral bioavailability of this compound, specific details of the oral formulation are not consistently published. For preclinical oral administration of poorly soluble compounds, a common approach is to prepare a suspension. This typically involves dispersing the finely ground compound in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80) to improve wetting and prevent aggregation. Homogenization or sonication may be required to achieve a uniform and stable suspension. It is crucial to ensure the suspension is well-mixed before each administration to guarantee consistent dosing.
Q4: What are the best practices for storing this compound solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation. Aqueous solutions for in vivo use should ideally be prepared fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 4°C and protected from light.
Troubleshooting Guide
Issue 1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause A: High Final Concentration. The final concentration of this compound in the aqueous solution may exceed its solubility limit in that medium.
-
Solution: Try to work with a lower final concentration of this compound if your experimental design allows.
-
-
Possible Cause B: Improper Mixing Technique. Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous solution can create localized high concentrations, leading to precipitation.
-
Solution: Add the DMSO stock solution dropwise into the vortexing or stirring aqueous buffer. This rapid dispersion can help to keep the compound in solution.
-
-
Possible Cause C: High Final DMSO Concentration. While aiming for <0.1% DMSO, higher concentrations are sometimes used. However, this can alter the solvent properties of the medium, reducing the solubility of the compound.
-
Solution: Optimize your dilution scheme to use the lowest possible final DMSO concentration. Consider preparing an intermediate dilution in your aqueous buffer.
-
Issue 2: I am observing inconsistent results in my experiments.
-
Possible Cause A: Incomplete Dissolution of Stock Solution. The compound may not be fully dissolved in the initial stock solution, leading to variability in the actual concentration used.
-
Solution: After adding the solvent, ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Visually inspect the solution for any undissolved particles before use.
-
-
Possible Cause B: Compound Degradation. Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solution: Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. Protect solutions from light.
-
-
Possible Cause C: Instability in Aqueous Solution. The compound may not be stable in your experimental buffer over the duration of the experiment.
-
Solution: Prepare fresh dilutions from the frozen stock immediately before each experiment.
-
Data Presentation: Solubility Overview
| Solvent/Vehicle | Application | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | In Vitro Stock Solution | High (e.g., 10-50 mM) | Final concentration in cell culture media should be <0.1% (v/v). |
| 70 mM PBS (without potassium) | In Vivo (Intravenous) | As per experimental needs | Prepare fresh before use. |
| Aqueous Suspension (e.g., 0.5% MC) | In Vivo (Oral) | As per experimental needs | Requires suspending agents and homogenization. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes. Visually confirm that no particulates are present.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound for Intravenous In Vivo Administration
-
Vehicle Preparation: Prepare a sterile solution of 70 mM phosphate-buffered saline (PBS) without potassium. Filter-sterilize the solution through a 0.22 µm filter.
-
Weighing: Weigh the required amount of this compound for your dosing calculations in a sterile vial.
-
Dissolution: Add the calculated volume of the sterile 70 mM PBS to the vial. Vortex thoroughly to dissolve. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.
-
Administration: Use the freshly prepared solution for intravenous injection.
Mandatory Visualizations
Signaling Pathway of PARP-1 Inhibition
The primary mechanism of action of this compound is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA damage response pathway, particularly for single-strand breaks.
Experimental Workflow for In Vitro Studies
This workflow outlines the key steps for preparing and using this compound in cell-based assays.
Potential off-target effects of GPI 15427 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP-1 inhibitor, GPI 15427. The information is tailored to address potential issues encountered during experiments, with a focus on distinguishing on-target from potential off-target effects in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway.[1][2][3] By inhibiting PARP-1, this compound prevents the repair of single-strand DNA breaks. When used in combination with DNA-damaging agents like temozolomide (TMZ), these unrepaired single-strand breaks are converted to cytotoxic double-strand breaks during DNA replication, leading to synthetic lethality and enhanced cancer cell death.[1][4] Some evidence also suggests it may inhibit PARP-2.[5]
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has demonstrated significant antitumor activity in preclinical models of melanoma, glioma, and lymphoma, particularly those with central nervous system (CNS) involvement.[1][2][6] Its ability to cross the blood-brain barrier makes it a promising agent for treating brain tumors and metastases.[1][4][7]
Q3: What is the typical experimental setup for using this compound in vivo?
A3: In murine models, this compound is often administered intravenously (i.v.) or orally (per os) in combination with an intraperitoneally (i.p.) injected DNA-damaging agent like TMZ.[1][2][4][7] A common schedule involves administering this compound shortly before TMZ to ensure PARP-1 is inhibited when DNA damage occurs.[6][8]
Q4: Are there any known off-target effects of this compound?
A4: Currently, there is a lack of published data specifically documenting the off-target effects of this compound. The available literature primarily focuses on its on-target activity as a PARP-1 inhibitor.[1][2][3][4][5][6][7][8] However, like many small molecule inhibitors, the potential for off-target interactions cannot be entirely ruled out without specific profiling studies. The troubleshooting guide below addresses how to investigate unexpected experimental outcomes that could be indicative of off-target effects.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide is designed to help you troubleshoot unexpected results that may arise during your experiments with this compound.
Problem 1: I'm observing higher-than-expected cytotoxicity with this compound alone in my cancer cell line.
-
Possible Cause: While this compound is generally well-tolerated as a single agent in preclinical models,[4][7] some cancer cell lines with specific genetic backgrounds (e.g., deficiencies in other DNA repair pathways like homologous recombination) may exhibit synthetic lethality with PARP inhibition alone. Alternatively, this could be an off-target effect on a critical cellular kinase or signaling pathway.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify that the observed cytotoxicity correlates with PARP-1 inhibition. Perform a PARP activity assay at the cytotoxic concentrations of this compound.
-
Assess DNA Damage: Use a COMET assay or staining for γH2AX to determine if the cytotoxicity is associated with an accumulation of endogenous DNA damage.
-
Broad-Spectrum Kinase Profiling: To investigate potential off-target kinase inhibition, consider performing an in vitro kinase profiling assay where this compound is screened against a panel of known kinases.
-
Rescue Experiment: If a specific off-target is identified, attempt a rescue experiment by overexpressing the wild-type version of the off-target protein to see if it alleviates the cytotoxic effect.
-
Problem 2: My cells are showing a different cell cycle arrest profile than expected after treatment with this compound and TMZ.
-
Possible Cause: The combination of PARP inhibition and DNA damage typically induces a G2/M arrest.[5] A deviation from this could suggest an off-target effect on cell cycle checkpoint proteins.
-
Troubleshooting Steps:
-
Detailed Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to confirm the cell cycle phase distribution.
-
Western Blot for Checkpoint Proteins: Analyze the expression and phosphorylation status of key cell cycle checkpoint proteins, such as Chk1, Chk2, and p53. An unexpected activation or inhibition of these proteins could point to an off-target effect.
-
Compare with other PARP inhibitors: Treat your cells with other known PARP inhibitors (e.g., Olaparib, Talazoparib) in combination with TMZ. If the cell cycle profile is different with this compound, it may suggest a unique off-target effect.
-
Data Presentation
Table 1: In Vivo Treatment Schedules for this compound
| Cancer Model | Animal Model | This compound Dose & Route | TMZ Dose & Route | Schedule | Reference |
| Melanoma, Glioma, Lymphoma | Syngeneic & Nude Mice | 40 mg/kg, i.v. | 100 mg/kg, i.p. | 3 consecutive days | [1][2][6] |
| Melanoma | B6D2F1 Mice | 10, 40, or 100 mg/kg, oral | 100 mg/kg, i.p. | 3 or 5 consecutive days | [4] |
| Melanoma, Lymphoma | BD2F1 Mice | 10 or 40 mg/kg, oral | 100 mg/kg, i.p. | 5 consecutive days | [7] |
Table 2: IC50 Values for this compound
| Cell Line | PARP-1 Activity IC50 | Notes | Reference |
| Various Cell Lines | 74 - 87 nM | Indicates high and uniform penetration of the drug. | [5] |
| Endothelial Cells | ~237 nM | Inhibition of endothelial PARP activity. | [5] |
Experimental Protocols
1. PARP Activity Assay (In Vitro)
This protocol is to confirm the on-target activity of this compound in your cell line.
-
Materials: Cell lysate, this compound, NAD+, biotinylated NAD+, activated DNA, 96-well plate coated with histones, streptavidin-HRP, TMB substrate.
-
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Add cell lysate to the histone-coated 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Initiate the PARP reaction by adding a cocktail of NAD+, biotinylated NAD+, and activated DNA. Incubate for 1 hour at 37°C.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Measure the absorbance at 450 nm. A decrease in signal indicates PARP inhibition.
-
2. Cell Viability Assay (MTS Assay)
This protocol is to assess the cytotoxic effects of this compound.
-
Materials: 96-well plates, cancer cells, complete media, this compound, MTS reagent.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and/or TMZ) for the desired time period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle distribution.
-
Materials: Treated cells, PBS, 70% ethanol, RNase A, Propidium Iodide (PI) staining solution.
-
Procedure:
-
Harvest and wash cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Visualizations
Caption: On-target mechanism of this compound with TMZ.
Caption: Workflow for investigating potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
References
- 1. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medscimonit.com [medscimonit.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing Hematological Toxicity of GPI 15427 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing hematological toxicities observed during preclinical studies with GPI 15427 in combination with other therapies. As this compound is a novel PARP-1 inhibitor, this guidance is based on the established safety profiles of the broader class of PARP inhibitors and general principles of preclinical toxicology.
Troubleshooting Guides
This section addresses specific hematological adverse events that may be encountered during your in vivo experiments.
Issue 1: Significant Decrease in Red Blood Cell Count (Anemia)
Symptoms in a Mouse Model:
-
Pale paws, ears, and tail.
-
Lethargy and reduced activity.
-
Significant decrease in red blood cell (RBC) count, hemoglobin (HGB), and hematocrit (HCT) in Complete Blood Count (CBC) analysis.
Potential Causes:
-
Mechanism of Action: PARP inhibitors can affect the proliferation and differentiation of erythroid progenitor cells in the bone marrow. PARP1 and PARP2 play roles in regulating erythropoiesis, and their inhibition may lead to hematological toxicities.[1]
-
Combination Effect: The combination agent (e.g., temozolomide) may have overlapping myelosuppressive effects, exacerbating the anemia.
-
Dose and Schedule: The dose of this compound and/or the combination agent may be too high, or the dosing schedule may not allow for adequate recovery of the hematopoietic system.
Troubleshooting Steps:
-
Confirm with CBC: Perform a CBC to quantify the extent of anemia.
-
Dose Modification:
-
Consider reducing the dose of this compound or the combination agent.
-
Introduce "drug holidays" into the dosing schedule to allow for bone marrow recovery.
-
-
Supportive Care:
-
In cases of severe anemia, consider the use of erythropoiesis-stimulating agents (ESAs) as per institutional guidelines.
-
For valuable study animals with life-threatening anemia, red blood cell transfusions may be a necessary intervention.[2]
-
-
Evaluate Single-Agent Toxicity: If not already done, conduct a study with this compound as a monotherapy to understand its individual contribution to anemia.
Issue 2: Significant Decrease in Neutrophil Count (Neutropenia)
Symptoms in a Mouse Model:
-
Increased susceptibility to infections.
-
A significant drop in absolute neutrophil count (ANC) in CBC analysis.
Potential Causes:
-
Myelosuppression: this compound, like other PARP inhibitors, can suppress the proliferation and differentiation of myeloid progenitor cells in the bone marrow.[1]
-
Enhanced Toxicity with Combination Therapy: The combination of a PARP inhibitor with a single-agent chemotherapy can significantly increase the risk of hematological toxicities.[3]
Troubleshooting Steps:
-
Confirm with CBC and Differential: A complete blood count with a differential is essential to confirm neutropenia.
-
Dose and Schedule Adjustment:
-
Decrease the dose of this compound or the combination agent.
-
Modify the dosing schedule to allow for neutrophil recovery.
-
-
Supportive Care (Growth Factors):
-
Granulocyte Colony-Stimulating Factor (G-CSF): Administration of G-CSF can be used to stimulate the production of neutrophils and shorten the duration of severe neutropenia. Prophylactic use of G-CSF may be considered for regimens with a high risk of severe neutropenia.[2]
-
-
Aseptic Technique: Maintain strict aseptic techniques during all procedures to minimize the risk of infection in neutropenic animals.
Issue 3: Significant Decrease in Platelet Count (Thrombocytopenia)
Symptoms in a Mouse Model:
-
Spontaneous bleeding, petechiae, or bruising.
-
A significant reduction in platelet count in CBC analysis.
Potential Causes:
-
Inhibition of Megakaryopoiesis: PARP inhibitors may interfere with the development and maturation of megakaryocytes, the precursor cells to platelets, in the bone marrow.
-
Dose-Dependent Effect: The severity of thrombocytopenia is often related to the dose of the PARP inhibitor.
Troubleshooting Steps:
-
Confirm with CBC: A platelet count from a CBC will confirm thrombocytopenia.
-
Establish a Monitoring Threshold: Define a critical platelet count below which interventions are necessary.
-
Dose and Schedule Modification: Evaluate if modifying the dosing schedule or reducing the dose can lessen the severity of thrombocytopenia.
-
Supportive Care: For valuable study animals, platelet transfusions can be administered to mitigate bleeding risks.[2]
Frequently Asked Questions (FAQs)
Q1: What are the expected hematological toxicities of this compound combination therapy?
A1: As a PARP inhibitor, this compound in combination with other therapies is expected to have a toxicity profile that may include anemia, neutropenia, and thrombocytopenia.[1][4] The severity of these toxicities will likely be dose-dependent and influenced by the specific combination agent used.
Q2: How frequently should I monitor blood counts in my animal studies?
A2: For initial toxicity studies, it is recommended to perform a complete blood count (CBC) at baseline (before treatment initiation) and then at regular intervals during and after treatment. A suggested schedule is once or twice weekly during the treatment period and at the expected nadir (lowest blood cell count), which for many cytotoxic agents is between 7 and 14 days after the start of treatment.[2] Daily clinical observation of the animals for signs of toxicity is also crucial.
Q3: Is the hematological toxicity of PARP inhibitors reversible?
A3: Generally, the hematological toxicities associated with PARP inhibitors are manageable and reversible with dose interruptions or reductions. Implementing intermittent dosing schedules can allow for the recovery of hematopoietic cells.
Q4: What is the underlying mechanism of PARP inhibitor-induced hematological toxicity?
A4: The exact mechanisms are still being fully elucidated, but it is understood that PARP enzymes, particularly PARP1 and PARP2, are involved in DNA repair and the regulation of hematopoiesis. By inhibiting PARP, these drugs can lead to an accumulation of DNA damage in rapidly dividing hematopoietic stem and progenitor cells, leading to cell cycle arrest and apoptosis. Studies have shown that PARP1 regulates cell differentiation in the bone marrow, and PARP2 plays a role in erythropoiesis.[1]
Q5: Should I be concerned about the long-term risk of myelodysplastic syndrome (MDS) or acute myeloid leukemia (AML) with this compound?
A5: There is a known association between PARP inhibitor therapy and a slightly increased risk of MDS and AML in the clinical setting.[4] While the risk is low, it is a factor to be aware of in long-term preclinical studies, especially those involving multiple cycles of treatment.
Data Presentation
Table 1: Representative Hematological Parameters in Mice Treated with a PARP Inhibitor (Olaparib) - Example Data
This table provides an example of how to present hematological data from a preclinical study. The data is adapted from a study by Kovács et al. and illustrates the potential effects of a PARP inhibitor on various blood cell parameters.[5]
| Parameter | Units | Vehicle Control (Mean ± SEM) | Olaparib-Treated (Mean ± SEM) |
| White Blood Cell (WBC) | 10^9/L | 5.8 ± 0.4 | 4.9 ± 0.3 |
| Red Blood Cell (RBC) | 10^12/L | 9.8 ± 0.2 | 9.5 ± 0.1 |
| Hemoglobin (HGB) | g/L | 155 ± 3 | 150 ± 2 |
| Hematocrit (HCT) | % | 45.2 ± 0.8 | 43.8 ± 0.6 |
| Platelet Count (PLT) | 10^9/L | 1050 ± 50 | 980 ± 45 |
| Neutrophil Count | 10^9/L | 1.2 ± 0.1 | 0.9 ± 0.1 |
| Lymphocyte Count | 10^9/L | 4.4 ± 0.3 | 3.8 ± 0.2 |
| Monocyte Count | 10^9/L | 0.2 ± 0.02 | 0.15 ± 0.02 |
SEM: Standard Error of the Mean
Experimental Protocols
Complete Blood Count (CBC) Analysis in Mice
Objective: To quantify the cellular components of blood to assess hematological toxicity.
Materials:
-
Anesthetizing agent (e.g., isoflurane)
-
EDTA-coated microtubes
-
Pipettes and sterile tips
-
Automated hematology analyzer
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane or another approved anesthetic agent.[6]
-
Blood Collection: Collect approximately 200 µL of blood via retro-orbital puncture into an EDTA-coated microtube.[6]
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting.
-
Storage: Analyze the samples on the day of collection. If immediate analysis is not possible, store the samples at 2-8°C for up to 24 hours. Allow samples to return to room temperature before analysis.[6]
-
Analysis: Use an automated hematology analyzer to determine the counts of red blood cells, white blood cells (with differential), platelets, hemoglobin concentration, and hematocrit.[6]
-
Data Quality Control: Ensure samples are free of clots. Run control samples on the analyzer to verify its accuracy.[6]
Bone Marrow Aspiration and Analysis in Mice
Objective: To assess the cellularity and composition of the bone marrow, the site of hematopoiesis.
Materials:
-
Anesthetizing agent (e.g., isoflurane)
-
Surgical preparation supplies (clippers, antiseptic solution)
-
Sterile 27.5-gauge tuberculin syringe (0.5 mL)
-
Sterile phosphate-buffered saline (PBS)
-
Microfuge tubes
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa stain)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and apply ophthalmic ointment to the eyes. Clip the fur from the hind leg and sterilize the skin over the femur.
-
Syringe Preparation: Wet the syringe with sterile PBS by drawing up and expelling the PBS 2-3 times.
-
Needle Insertion: Insert the needle through the patellar tendon and into the femoral marrow cavity.
-
Aspiration: Gently pull back on the plunger to create negative pressure and aspirate the bone marrow.
-
Sample Collection: Expel the aspirated marrow into a microfuge tube containing PBS for cell counting or onto a microscope slide for cytological analysis.
-
Smear Preparation and Staining: If preparing a smear, quickly and gently spread the marrow sample on a slide and allow it to air dry. Stain with Wright-Giemsa or a similar stain for microscopic evaluation of cell morphology and differential counts.
-
Cellularity Assessment: The bone marrow aspirate can be analyzed for cellularity, myeloid-to-erythroid ratio, and the presence of any abnormalities in cell maturation.
Colony-Forming Unit (CFU) Assay
Objective: To assess the functional capacity of hematopoietic progenitor cells to proliferate and differentiate into colonies of specific lineages.
Materials:
-
Bone marrow cells harvested from mice
-
Methylcellulose-based medium supplemented with appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO)
-
Iscove's Modified Dulbecco's Media (IMDM) with 2% FBS
-
35 mm non-tissue culture treated petri dishes
-
3 mL syringe with a 16-gauge needle
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of bone marrow cells in IMDM with 2% FBS. Perform a cell count.[5]
-
Plating: Dilute the cell suspension to the desired concentration and add it to the methylcellulose-based medium. Vortex thoroughly.[5]
-
Dispensing: Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into each 35 mm petri dish, avoiding air bubbles. Gently rotate the dish to spread the medium evenly.[5]
-
Incubation: Place the petri dishes in a larger dish with a separate uncovered dish containing sterile water to maintain humidity. Incubate for 8-12 days in a humidified incubator.[5]
-
Colony Counting: After the incubation period, enumerate and classify the colonies based on their morphology under an inverted microscope. Common colony types include CFU-GM (granulocyte-macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte).[5]
Visualizations
Caption: Simplified hematopoietic differentiation pathway highlighting potential stages susceptible to PARP inhibitor-induced toxicity.
Caption: Experimental workflow for assessing hematological toxicity in a preclinical setting.
Caption: Logical troubleshooting workflow for managing observed hematological toxicities.
References
- 1. PARP inhibitor combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Determining non-toxic dose of GPI 15427 for cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the non-toxic dose of the PARP-1 inhibitor, GPI 15427, for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for determining the non-toxic dose of this compound?
Based on in vitro studies, a starting concentration range of 0.1 µM to 25 µM is recommended for initial cytotoxicity assessments of this compound.[1] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q2: What is the maximum recommended concentration of the solvent (e.g., DMSO) in the cell culture medium?
The final concentration of the solvent, such as DMSO, in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final concentration of the solvent as the highest drug concentration) in your experiments to account for any potential effects of the solvent itself.
Q3: How long should I incubate the cells with this compound?
The optimal incubation time will vary depending on the cell line and the specific assay. A common starting point is to perform a time-course experiment, for example, incubating the cells for 24, 48, and 72 hours with a range of this compound concentrations.
Q4: Which cell viability assay is most suitable for determining the non-toxic dose of this compound?
Several colorimetric, fluorometric, and luminescent assays are available to assess cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and cost-effective colorimetric method. Other options include XTT, MTS, and resazurin-based assays, as well as ATP-based luminescent assays like CellTiter-Glo®. The choice of assay may depend on the specific cell type, laboratory equipment, and desired sensitivity.
Q5: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). By inhibiting PARP-1, this compound prevents the repair of SSBs. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs are lethal to the cancer cells, a concept known as synthetic lethality.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting.2. Use calibrated pipettes and be consistent with your technique.3. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media. |
| Low signal or absorbance values | 1. Low cell number.2. Insufficient incubation time with the viability reagent.3. Cell death in control wells. | 1. Optimize the initial cell seeding density. Perform a cell titration experiment to find the linear range of the assay for your cell line.2. Ensure the incubation time with the viability reagent (e.g., MTT) is optimal for your cell type (typically 1-4 hours).3. Check the health of your cells before starting the experiment. Ensure proper handling and sterile techniques. |
| High background in media-only wells | 1. Contamination of the medium or reagents.2. Phenol red in the medium can interfere with some colorimetric assays. | 1. Use fresh, sterile medium and reagents.2. Consider using a phenol red-free medium for the duration of the assay. |
| Precipitate formation in the culture medium | 1. Poor solubility of this compound at higher concentrations.2. Interaction of the compound with components in the serum or medium. | 1. Visually inspect the wells after adding the compound. If a precipitate is observed, consider lowering the highest concentration or trying a different solvent (while keeping the final concentration low).2. Prepare drug dilutions in serum-free medium before adding to the wells. |
Data Presentation
Table 1: Example of IC50 Values for this compound in Various Cell Lines
This table is a template. Researchers should populate it with their own experimental data.
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hours) | IC50 (µM) |
| B16 | Murine Melanoma | User-defined | 72 | User-determined |
| L5178Y | Murine Lymphoma | User-defined | 72 | User-determined |
| SJGBM2 | Human Glioblastoma | User-defined | 72 | User-determined |
| Your Cell Line 1 | e.g., Human Breast Cancer | User-defined | e.g., 48 | User-determined |
| Your Cell Line 2 | e.g., Normal Fibroblast | User-defined | e.g., 72 | User-determined |
Experimental Protocols
Determining the Non-Toxic Dose of this compound using the MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound, which can then be used to select a non-toxic dose for subsequent experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Determine the optimal seeding density for your cell line to ensure that the cells are still in the logarithmic growth phase at the end of the experiment. This can be done by performing a growth curve analysis prior to the cytotoxicity assay.
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete medium per well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium. A recommended starting range is 0.1 µM to 25 µM.[1] It is advisable to test a wide range of concentrations initially (e.g., logarithmic dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include the following controls:
-
Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Wells containing cells with fresh medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
Visualizations
Signaling Pathway of PARP Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Determining Non-Toxic Dose
References
Troubleshooting inconsistent results in GPI 15427 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving the PARP inhibitor, GPI-15427.
Frequently Asked Questions (FAQs)
Q1: What is GPI-15427 and what is its primary mechanism of action?
GPI-15427 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, GPI-15427 prevents the repair of these breaks. When the cell replicates its DNA, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to cell death through a process called synthetic lethality.[1][2] GPI-15427 has been shown to cross the blood-brain barrier, making it a candidate for treating central nervous system (CNS) tumors.
Q2: What are the common experimental applications of GPI-15427?
The most common application of GPI-15427 is as a chemosensitizer, used in combination with DNA-damaging agents like temozolomide (TMZ). By inhibiting DNA repair, GPI-15427 can enhance the cytotoxic effects of these agents. It is frequently used in in vitro cell viability and apoptosis assays, as well as in in vivo preclinical cancer models, particularly for brain tumors.
Q3: How should I prepare and store GPI-15427 stock solutions?
Q4: What are potential reasons for observing inconsistent results in my cell-based assays with GPI-15427?
Inconsistent results in cell-based assays can arise from several factors:
-
Compound Instability: GPI-15427 may degrade if not stored properly or if subjected to multiple freeze-thaw cycles. Always use freshly diluted solutions.
-
Solubility Issues: The compound may precipitate out of solution when diluted into aqueous media, leading to a lower effective concentration. Visually inspect for any precipitation.
-
Cell Line Integrity: Ensure your cell line has been recently authenticated and is free from contamination. The passage number should be kept low to avoid genetic drift, which can alter drug sensitivity.
-
Assay Conditions: Variations in cell seeding density, incubation times, and reagent concentrations can all contribute to variability.
-
Vehicle Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and affect experimental outcomes. Always include a vehicle control.[3]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value or apparent resistance in a sensitive cell line.
-
Possible Cause & Troubleshooting Steps:
-
Compound Degradation:
-
Action: Prepare a fresh stock solution of GPI-15427 from powder. Avoid using old stock solutions or those that have been repeatedly freeze-thawed.
-
-
Precipitation of Compound:
-
Action: When diluting the DMSO stock into aqueous media, do so dropwise while vortexing to improve mixing. Visually inspect the final solution for any precipitate. Consider lowering the final concentration if solubility is an issue.
-
-
Incorrect Drug Concentration:
-
Action: Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution spectrophotometrically.
-
-
Cell Line Issues:
-
Action: Perform cell line authentication (e.g., STR profiling). Use low-passage cells for your experiments. Confirm the expected genetic background (e.g., BRCA mutation status) of your cell line.
-
-
Problem 2: High variability between replicate wells in cell viability assays.
-
Possible Cause & Troubleshooting Steps:
-
Uneven Cell Seeding:
-
Action: Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.
-
-
Edge Effects:
-
Action: Evaporation from the outer wells of a multi-well plate can affect cell growth. Avoid using the outermost wells for experiments or fill them with sterile PBS or media to create a humidity barrier.
-
-
Compound Precipitation:
-
Action: As mentioned previously, ensure the compound is fully dissolved in the final assay medium.
-
-
Problem 3: Inconsistent tumor growth inhibition in in vivo studies.
-
Possible Cause & Troubleshooting Steps:
-
Improper Formulation:
-
Action: For in vivo use, GPI-15427 may need to be formulated in a specific vehicle to ensure solubility and bioavailability. Common vehicles for PARP inhibitors include aqueous solutions for soluble compounds or suspensions in vehicles like 0.5% methylcellulose for poorly soluble compounds. A vehicle tolerability study should be performed.[4]
-
-
Variability in Drug Administration:
-
Action: Ensure accurate and consistent dosing for all animals. For oral gavage, ensure the compound is delivered to the stomach. For intraperitoneal injections, ensure proper injection technique.
-
-
Pharmacokinetics/Pharmacodynamics (PK/PD):
-
Action: The timing of GPI-15427 administration relative to the chemotherapeutic agent is critical. The dosing schedule should be based on the PK/PD properties of both drugs to ensure optimal target engagement.
-
-
Tumor Heterogeneity:
-
Action: Inherent biological variability in tumor establishment and growth can lead to varied responses. Use a sufficient number of animals per group to achieve statistical power.
-
-
Data Presentation
Table 1: Example of In Vitro Potency of GPI-15427 in Combination with Temozolomide (TMZ)
| Cell Line | Genetic Background | GPI-15427 IC50 (nM) (Single Agent) | TMZ IC50 (µM) (Single Agent) | Combination Index (CI) at ED50 |
| Glioblastoma Line A | BRCA1 mutant | 15 | 150 | < 1 (Synergistic) |
| Glioblastoma Line B | BRCA wild-type | 50 | 200 | ~ 1 (Additive) |
Note: The data in this table is illustrative and not based on specific experimental results for GPI-15427, as such data is not publicly available. Researchers should determine these values for their specific cell lines and experimental conditions.
Experimental Protocols
Key Experiment: In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of GPI-15427 in DMSO. Further dilute these into the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of GPI-15427, a vehicle control (media with the same final DMSO concentration), and a positive control for cell death if desired.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of GPI-15427.
Caption: In vitro experimental workflow and troubleshooting logic.
References
Impact of GPI 15427 on normal versus cancer cell viability
Welcome to the technical support center for GPI 15427. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of this compound on normal versus cancer cell viability. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and data presented in a clear, comparative format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway that corrects DNA single-strand breaks (SSBs).[1] By inhibiting PARP-1, this compound leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[2][3]
Q2: Why does this compound show selectivity for cancer cells over normal cells?
A2: The selectivity of PARP inhibitors like this compound is primarily based on the concept of "synthetic lethality".[2][4] Many cancers have defects in other DNA repair pathways, most notably the Homologous Recombination (HR) pathway, which is responsible for repairing DSBs. A common cause of HR deficiency is mutations in the BRCA1 or BRCA2 genes. In these cancer cells, the inhibition of PARP-1 by this compound creates an accumulation of DSBs that cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.[2][4][5] Normal cells, with their intact HR pathway, can tolerate PARP-1 inhibition as they can still effectively repair the resulting DSBs.[5]
Q3: What is "PARP trapping" and is it relevant to this compound's mechanism?
A3: PARP trapping is a key mechanism for the cytotoxicity of many PARP inhibitors. It occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex. This trapped complex itself becomes a cytotoxic lesion, obstructing DNA replication and repair machinery.[3][6] This trapping effect is a significant contributor to the inhibitor's anti-cancer potency.
Q4: At what concentrations is this compound typically used in vitro?
A4: The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. One study reported an IC50 of 237 +/- 27 nM for this compound on endothelial PARP and used it at non-toxic concentrations of 0.5-1 µM for anti-angiogenic studies.[7] For assessing cytotoxic effects, a dose-response experiment is always recommended, starting from low nanomolar to high micromolar ranges.
Q5: What is the expected impact of this compound on the cell cycle?
A5: By inducing DNA damage, PARP inhibitors can lead to cell cycle arrest, typically at the G2/M phase, allowing the cell time to attempt DNA repair before proceeding to mitosis.[8] If the damage is too extensive, this can trigger apoptosis. Some studies with other PARP inhibitors have also noted effects on the S-phase.[9]
Data Presentation: Comparative Cytotoxicity
Disclaimer: Comprehensive in vitro cytotoxicity data for this compound across a wide range of cancer and normal cell lines is limited in publicly available literature. The following tables provide data for the well-characterized PARP inhibitor PJ34 as a representative example to illustrate the principle of cancer cell selectivity. Researchers should always determine the IC50 values for this compound in their specific cell lines of interest.
The Selectivity Index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[10]
Table 1: Comparative IC50 Values of PARP Inhibitor PJ34 in Cancer vs. Normal Cell Lines (72-hour exposure)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | ~10 µM | [11] |
| Jurkat | Human T-cell Leukemia | ~5 µM | [11] |
| SV80 | Normal Human Fibroblasts | >10 µM | [9] |
Note: The data indicates that the normal fibroblast cell line (SV80) is less sensitive to the PARP inhibitor PJ34 compared to the leukemia cell lines.
Table 2: Summary of Expected Outcomes for this compound Treatment
| Cell Type | Key Characteristics | Expected Effect of this compound | Primary Mechanism |
| Cancer Cells (HR-deficient, e.g., BRCA1/2 mutant) | Defective DSB repair | High Cytotoxicity / Apoptosis | Synthetic Lethality |
| Cancer Cells (HR-proficient) | Intact DSB repair | Moderate to Low Cytotoxicity | General cellular stress, PARP trapping |
| Normal Cells | Intact DNA repair pathways | Low to No Cytotoxicity | Tolerated due to functional HR pathway |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of synthetic lethality and a typical experimental workflow for assessing the impact of this compound on cell viability.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Action of PARP Inhibitors | Annual Reviews [annualreviews.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. advances.umw.edu.pl [advances.umw.edu.pl]
Stability of GPI 15427 in solution for long-term experiments
Welcome to the technical support center for GPI 15427. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for long-term experiments by providing essential information on its stability in solution, troubleshooting guidance, and relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For optimal results, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[1][2] For aqueous-based experiments, a stock solution can also be prepared in 70 mM Phosphate-Buffered Saline (PBS) without potassium.[3]
Q2: How should I store this compound stock solutions for long-term use?
To ensure the stability and integrity of your this compound stock solution, adhere to the following storage guidelines:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C.[1] | Minimizes chemical degradation and preserves the activity of the compound. |
| Aliquoting | Prepare small, single-use aliquots. | Avoids repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[1] |
| Light Exposure | Store in amber or light-blocking vials. | Protects the compound from potential photodegradation.[1] |
| Container Type | Use inert containers such as amber glass or polypropylene tubes. | Prevents leaching of contaminants and adsorption of the compound to the container surface.[1] |
Q3: My this compound solution has changed color. Is it still usable?
A change in the color of your solution may indicate chemical degradation or oxidation.[1] It is strongly advised to discard the solution and prepare a fresh one from a solid stock to ensure the reliability and reproducibility of your experimental results.
Q4: I observed precipitation in my stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[1] To address this, gently warm the solution and vortex until the precipitate is fully dissolved. If precipitation persists, it may be necessary to prepare a fresh, lower-concentration stock solution. Always centrifuge the vial before use to pellet any undissolved material.[2]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to the stability of this compound in solution during long-term experiments.
Issue 1: Inconsistent or Diminished Compound Activity Over Time
Possible Cause: Degradation of this compound in the working solution (e.g., cell culture media).
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Thaw a fresh aliquot of your stock solution.
-
Prepare a new working solution and repeat the experiment.
-
If the activity is restored, your previous working solution likely degraded.
-
-
Assess Stability in Experimental Medium:
-
Perform a stability study of this compound in your specific cell culture medium. A detailed protocol is provided in the "Experimental Protocols" section below.
-
This will help determine the rate of degradation under your experimental conditions.
-
-
Optimize Experimental Workflow:
-
If this compound is found to be unstable in your medium, consider the following:
-
Reduce Incubation Time: If possible, shorten the duration of the experiment.
-
Replenish Compound: For long-term experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals.
-
-
Issue 2: High Variability Between Experimental Replicates
Possible Cause: Inconsistent compound concentration due to precipitation or adsorption.
Troubleshooting Steps:
-
Ensure Complete Solubilization:
-
Before each use, ensure your stock and working solutions are completely dissolved. Gently vortex if necessary.[1]
-
-
Check for Precipitation in Working Solution:
-
Visually inspect your working solution (e.g., in the wells of a culture plate) for any signs of precipitation.
-
If precipitation is observed, you may need to lower the final concentration of this compound.
-
-
Consider Non-Specific Binding:
-
Small molecules can sometimes adhere to plasticware. Rinsing pipette tips in the destination solution can help ensure accurate transfer.
-
Troubleshooting workflow for addressing inconsistent experimental results.
Troubleshooting workflow for inconsistent results.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol describes a method to determine the chemical stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes or a multi-well plate
-
Quenching solvent (e.g., ice-cold acetonitrile)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Spiked Medium: Dilute the this compound stock solution into the pre-warmed cell culture medium to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and non-toxic to your cells (typically <0.5%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the spiked medium. This will serve as your baseline (T=0) sample.
-
Sample Processing (T=0): To precipitate proteins, add 3 volumes of ice-cold acetonitrile to your T=0 sample. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean vial for analysis.
-
Incubation: Place the remaining spiked medium in a 37°C incubator under the same conditions as your long-term experiment (e.g., 5% CO₂).
-
Time-Course Sampling: At your desired time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the incubated medium and process it as described in step 3.
-
Analysis: Analyze the processed samples using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. A significant decrease in concentration over time indicates instability.
Experimental workflow for assessing compound stability in cell culture media.
Workflow for stability testing of this compound.
Signaling Pathway
This compound is an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[6][7][8]
Simplified signaling pathway of PARP-1 in DNA single-strand break repair and the mechanism of action of this compound.
PARP-1 signaling and this compound inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP1 - Wikipedia [en.wikipedia.org]
Technical Support Center: GPI 15427 in Preclinical Research
Welcome to the technical support center for GPI 15427. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing this compound in preclinical models. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on leveraging this compound to enhance the efficacy of chemotherapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for the repair of DNA single-strand breaks.[1][2][3][4][5] By inhibiting PARP-1, this compound prevents the repair of DNA damage induced by chemotherapeutic agents such as the DNA methylating agent temozolomide (TMZ). This leads to an accumulation of DNA damage, ultimately resulting in cancer cell death.
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated significant antitumor activity in combination with TMZ in various preclinical models, including:
Q3: Can this compound cross the blood-brain barrier?
A3: Yes, preclinical studies have shown that this compound is capable of crossing the blood-brain barrier.[1][2][3][5][6] Pharmacokinetic studies in rats have indicated that the compound readily penetrates the blood-brain barrier, making it a suitable agent for treating central nervous system (CNS) tumors.[3][6]
Q4: What is the rationale for combining this compound with temozolomide (TMZ)?
A4: Temozolomide is a DNA methylating agent that induces DNA damage in cancer cells.[1][2][3] PARP-1 is a key enzyme involved in the repair of this type of DNA damage.[3] By inhibiting PARP-1, this compound enhances the cytotoxic effects of TMZ, leading to a synergistic antitumor effect.[1][2][3][4][5] This combination is particularly effective against tumors that have developed resistance to TMZ alone.[3]
Troubleshooting Guide
Problem: Suboptimal enhancement of chemotherapy with this compound.
| Possible Cause | Suggested Solution |
| Incorrect Timing of Administration | Administer this compound shortly before the chemotherapeutic agent. In preclinical studies with TMZ, this compound was administered 15 minutes to 1 hour before TMZ.[4][5][6] This timing is critical to ensure that PARP-1 is inhibited when the chemotherapy-induced DNA damage occurs. |
| Inadequate Dosage | Refer to established preclinical dosing regimens. For instance, intravenous administration of 40 mg/kg of this compound has been shown to be effective in combination with 100 mg/kg of TMZ.[1][2][4] Oral administration of this compound at doses of 10-100 mg/kg has also been effective.[3][6] Dose optimization studies may be necessary for your specific model. |
| Poor Bioavailability (Oral Administration) | While this compound has substantial oral bioavailability, formulation and vehicle can impact absorption.[3][6] Ensure proper dissolution of the compound. For in vivo studies, dissolving this compound in 70 mM PBS without potassium has been reported for intravenous injection.[4] |
| Tumor Model Insensitivity | The efficacy of PARP inhibitors can be influenced by the genetic background of the tumor, particularly the status of DNA repair pathways. Consider evaluating the expression and activity of PARP-1 and other DNA repair proteins in your tumor model. |
Quantitative Data Summary
Table 1: In Vivo Dosing and Efficacy of this compound in Combination with Temozolomide (TMZ)
| Tumor Model | Animal Model | This compound Dose & Route | TMZ Dose & Route | Schedule | Primary Outcome | Reference |
| Intracranial B16 Melanoma | Syngeneic Mice | 40 mg/kg, i.v. | 100 mg/kg, i.p. | 3 consecutive days | Significantly increased life span | [1][2][4] |
| Intracranial L5178Y Lymphoma | Syngeneic Mice | 40 mg/kg, i.v. | 100 mg/kg, i.p. | 3 consecutive days | Significantly increased life span | [1][2] |
| Human SJGBM2 Glioblastoma | Nude Mice | 40 mg/kg, i.v. | 100 mg/kg, i.p. | 3 consecutive days | Significantly increased life span | [1][2] |
| Intracranial B16 Melanoma | B6D2F1 Mice | 10, 40, or 100 mg/kg, p.o. | 100 mg/kg, i.p. | 3 or 5 consecutive days | Significantly increased life span | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax (Plasma) | Brain Levels (0.5h post-dose) | Brain Levels (1h post-dose) | Reference |
| Intravenous (i.v.) | 40 mg/kg | 4189 ± 327 ng/ml | Not Reported | Not Reported | [3] |
| Oral (p.o.) | 40 mg/kg | 1041 ± 516 ng/ml | 1744 ng/g | 2301 ng/g | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound and TMZ in an Intracranial Tumor Model
This protocol is a generalized representation based on published studies.[1][2][4][5]
-
Cell Implantation:
-
Culture murine B16 melanoma or L5178Y lymphoma cells.
-
Inject 1 x 10^4 cells intracranially into syngeneic mice.
-
For human glioblastoma models, implant an orthotopic xenograft of SJGBM2 cells into nude mice.
-
-
Animal Grouping and Treatment:
-
Randomly assign tumor-bearing mice to the following groups:
-
Vehicle Control
-
This compound alone
-
TMZ alone
-
This compound + TMZ
-
-
Begin treatment when neoplastic infiltration is evident (e.g., day 2 post-implantation).
-
-
Drug Preparation and Administration:
-
This compound: Dissolve in 70 mM PBS (without potassium) for intravenous injection or a suitable vehicle for oral gavage.
-
TMZ: Dissolve in DMSO (e.g., 40 mg/ml) and then dilute in saline (e.g., 5 mg/ml) for intraperitoneal injection.
-
Administer this compound (e.g., 40 mg/kg i.v. or 10-100 mg/kg p.o.) 15-60 minutes prior to TMZ administration.
-
Administer TMZ (e.g., 100 mg/kg i.p.).
-
Repeat treatment for 3 to 5 consecutive days.
-
-
Efficacy Assessment:
-
Monitor animal survival and calculate the increase in life span for each treatment group compared to the control group.
-
For metastatic models, quantify the suppression of metastases (e.g., lung metastases from i.v. injection of B16 cells).
-
Perform histological analysis of brain tissue to assess tumor infiltration.
-
Visualizations
Caption: Mechanism of action of this compound in combination with TMZ.
Caption: Generalized workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting GPI 15427 dosage for different animal models
Welcome to the technical support center for GPI 15427. This guide provides essential information for researchers and scientists on the effective use of this compound in various animal models. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme crucial for DNA repair.[1][2] By inhibiting PARP-1, this compound enhances the efficacy of DNA-damaging agents, such as temozolomide (TMZ), leading to increased tumor cell death.[2][3] This compound has been shown to act as a chemosensitizer in preclinical models of various cancers, including melanoma, lymphoma, and glioblastoma.[2][3][4] Additionally, this compound exhibits anti-inflammatory properties by reducing inflammatory cell infiltration and histological injury in models of colitis and intestinal ischemia/reperfusion.[1]
Q2: What is the recommended solvent for in vivo administration of this compound?
A2: For intravenous (i.v.) administration, this compound can be dissolved in 70 mM phosphate-buffered saline (PBS) without potassium. For oral administration (per os), the specific vehicle is not consistently detailed in the provided search results, but aqueous-based solutions are typically used for oral gavage.
Q3: Does this compound cross the blood-brain barrier?
A3: Yes, pharmacokinetic studies in rats have shown that this compound readily penetrates the blood-brain barrier.[3][4] This makes it a suitable candidate for treating central nervous system (CNS) tumors.[2][3][4]
Dosage and Administration in Animal Models
The appropriate dosage of this compound can vary depending on the animal model, the disease indication, and the route of administration. The following table summarizes dosages used in published preclinical studies.
| Animal Model | Disease Model | Route of Administration | This compound Dosage | Combination Agent & Dosage | Reference |
| Mice (B6D2F1) | Intracranial B16 Melanoma or L5178Y Lymphoma | Oral (per os) | 10 or 40 mg/kg/day for 5 days | Temozolomide (TMZ), 100 mg/kg/i.p. | [3] |
| Mice (nude) | Orthotopic SJGBM2 Glioblastoma | Intravenous (i.v.) | 40 mg/kg/day for 3 days | Temozolomide (TMZ), 100 mg/kg/i.p. | [2] |
| Rats (Sprague-Dawley) | Pharmacokinetic Analysis | Intravenous (i.v.) | 10 mg/kg (single dose) | N/A | |
| Rats | Splanchnic Artery Occlusion (Shock) & DNBS-induced Colitis | Not Specified | Not Specified | N/A | [1] |
Note: For the colitis and shock models in rats, the specific dosage was not available in the provided search results, but the study confirms the efficacy of post-injury administration of this compound.
Experimental Protocols
Protocol 1: Chemosensitization in an Intracranial Mouse Tumor Model
This protocol is adapted from studies using this compound in combination with temozolomide for CNS tumors.
-
Animal Model: B6D2F1 mice or nude mice with intracranially implanted tumor cells (e.g., B16 melanoma, L5178Y lymphoma, or SJGBM2 glioblastoma).[2][3]
-
Preparation of this compound:
-
For i.v. injection, dissolve this compound in 70 mM PBS (without potassium).
-
For oral administration, prepare a homogenous suspension in a suitable vehicle.
-
-
Preparation of Temozolomide (TMZ): Dissolve TMZ in DMSO (40 mg/mL) and then dilute with saline to a final concentration of 5 mg/mL.
-
Administration Schedule:
-
Administer this compound (10-40 mg/kg orally or 40 mg/kg i.v.) to the tumor-bearing mice.
-
Approximately 15 to 60 minutes after this compound administration, inject TMZ (100 mg/kg i.p.).
-
Repeat this treatment for 3 to 5 consecutive days.
-
-
Monitoring:
-
Monitor the animals daily for signs of toxicity, including weight loss, behavioral changes, and mortality.
-
Measure tumor growth and overall survival to assess treatment efficacy.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a PARP-1 inhibitor.
Experimental Workflow
Caption: Workflow for in vivo chemosensitization studies.
Troubleshooting Guide
Issue 1: Poor Efficacy or No Significant Difference Between Treatment Groups
| Possible Cause | Suggested Solution |
| Suboptimal Dosage | The dosage of this compound may be too low for the specific animal model or tumor type. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose. |
| Inadequate Timing of Administration | The time window between the administration of this compound and the chemotherapeutic agent is critical. The reported effective window is between 15 and 60 minutes. Consider optimizing this timing for your specific experimental setup. |
| Compound Instability or Poor Formulation | Ensure that this compound is properly dissolved and stable in the chosen vehicle. Prepare fresh solutions for each experiment. For oral administration, ensure a homogenous suspension to guarantee consistent dosing. |
| Tumor Model Resistance | The chosen tumor model may be inherently resistant to PARP inhibition or the specific chemotherapeutic agent. Verify the expression of relevant DNA repair pathway components in your tumor model. |
Issue 2: Signs of Toxicity in Treated Animals
| Possible Cause | Suggested Solution |
| Dosage is Too High | The administered dose of this compound, either alone or in combination, may be above the MTD. Reduce the dosage of this compound and/or the combination agent. A combination of 40 mg/kg i.v. This compound and 100 mg/kg i.p. TMZ for 3 days was reported to be well-tolerated in mice, with a recoverable weight loss of up to 12%. |
| Vehicle-Related Toxicity | The vehicle used for drug delivery may be causing adverse effects. Include a vehicle-only control group to assess any vehicle-specific toxicity. |
| Rapid Intravenous Injection | A rapid i.v. bolus can sometimes lead to acute toxicity. Consider a slower infusion rate if possible. |
Troubleshooting Logic
References
- 1. Treatment with PARP-1 inhibitors, this compound or GPI 16539, ameliorates intestinal damage in rat models of colitis and shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating GPI 15427 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of GPI 15427, a known inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][3] Objective comparison with alternative approaches, supported by experimental data, is crucial for the robust preclinical development of any therapeutic compound. This document outlines detailed experimental protocols, presents quantitative data in a clear, comparative format, and includes visualizations of signaling pathways and experimental workflows to aid in the selection of the most appropriate validation strategy.
Introduction to this compound and its Target, PARP-1
This compound is a small molecule inhibitor that targets PARP-1, a nuclear enzyme central to the DNA damage response.[1][2] PARP-1 detects DNA single-strand breaks and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits DNA repair machinery.[4][5] Inhibition of PARP-1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Validating that this compound effectively engages PARP-1 within the complex cellular environment is a critical step in confirming its mechanism of action and advancing its development.
Comparative Analysis of Target Engagement Validation Methods
Several robust methods can be employed to confirm that this compound engages PARP-1 in a cellular context. The choice of assay depends on factors such as the desired throughput, the specific question being addressed (direct binding vs. functional consequence), and the availability of reagents and instrumentation. Here, we compare three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Western Blot (IP-WB) to assess protein interactions, and a functional In-Cell Western (ICW) to measure downstream PARP-1 activity.
Quantitative Comparison of PARP-1 Inhibitors
The following table summarizes the cellular potency of this compound in comparison to other well-characterized PARP-1 inhibitors. This data is essential for designing and interpreting target engagement studies.
| Compound | Target(s) | IC50 (nM) | Key Features | Reference |
| This compound | PARP-1 | 74 - 87 | Orally bioavailable, penetrates the blood-brain barrier. | [2][3] |
| Olaparib | PARP-1/2 | ~5 | First-in-class clinical PARP inhibitor. | [6] |
| Rucaparib | PARP-1/2 | ~1.4 | Clinically approved PARP inhibitor. | [6] |
| NMS-P118 | PARP-1 | ~2.9 | Potent and selective PARP-1 inhibitor. | [6] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches, the following diagrams have been generated using the DOT language for Graphviz.
Caption: PARP-1 signaling in response to DNA damage and inhibition by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Immunoprecipitation-Western Blot (IP-WB).
Detailed Experimental Protocols
The following are detailed protocols for the key target engagement validation assays discussed in this guide.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement in a cellular context.[7][8] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[9][10]
Protocol:
-
Cell Treatment and Heat Shock:
-
Seed cells (e.g., MDA-MB-436) in culture plates and grow to 80-90% confluency.
-
Treat cells with a dose-response of this compound or a vehicle control for 1-2 hours at 37°C.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.[11]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[8]
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]
-
Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to PARP-1.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an appropriate chemiluminescence substrate.
-
Quantify the band intensities to generate a melting curve. An increase in the amount of soluble PARP-1 at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.[6][12]
-
Immunoprecipitation-Western Blot (IP-WB)
This method can indirectly confirm target engagement by demonstrating that this compound disrupts the interaction between PARP-1 and its known binding partners (e.g., histones, other DNA repair proteins).[13][14][15]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control as described for CETSA.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.[16]
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against PARP-1 (to confirm successful immunoprecipitation) and a known interacting partner (e.g., Histone H3).
-
A decrease in the amount of the co-immunoprecipitated interacting partner in the this compound-treated sample compared to the vehicle control suggests that the inhibitor has engaged PARP-1 and altered its protein-protein interactions.
-
In-Cell Western (ICW) for PARylation
The ICW is a quantitative, immunofluorescence-based assay performed in multi-well plates that can measure the functional consequence of PARP-1 inhibition, namely the reduction of PAR formation.[16]
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96- or 384-well black-walled imaging plate.
-
After adherence, treat the cells with a dose-response of this compound or alternative inhibitors.
-
Induce DNA damage (e.g., with H₂O₂ or MMS) to stimulate PARP-1 activity. Include a non-damaged control.
-
-
Fixation, Permeabilization, and Immunostaining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate the cells with a primary antibody against poly(ADP-ribose) (PAR).
-
Wash the cells and incubate with an IRDye-conjugated secondary antibody.
-
For normalization, co-stain with a DNA dye (e.g., DRAQ5) or a whole-cell stain.
-
-
Imaging and Data Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the integrated intensity of the PAR signal in each well.
-
Normalize the PAR signal to the DNA or whole-cell stain signal.
-
A dose-dependent decrease in the PAR signal in this compound-treated cells indicates functional target engagement and inhibition of PARP-1 activity.
-
Conclusion
Validating the cellular target engagement of this compound is a critical step in its preclinical development. The methodologies described in this guide—CETSA, IP-WB, and ICW for PARylation—provide orthogonal approaches to confirm direct binding and functional inhibition of PARP-1. CETSA offers direct evidence of target binding in intact cells, IP-WB can reveal the impact on protein-protein interactions, and the ICW provides a high-throughput method to quantify the functional downstream consequences of PARP-1 inhibition. Employing a combination of these techniques will provide a robust and comprehensive validation of this compound's mechanism of action, building a strong foundation for further therapeutic development.
References
- 1. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 [genedata.com]
- 8. benchchem.com [benchchem.com]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of poly(ADP-ribose) polymerase-1 (PARP-1) gene expression through the post-translational modification of Sp1: a nuclear target protein of PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to PARP Inhibitors in Glioma: GPI 15427 and Olaparib
For Researchers, Scientists, and Drug Development Professionals
The landscape of glioma treatment is continually evolving, with a significant focus on targeted therapies that exploit the molecular vulnerabilities of these aggressive brain tumors. Among the promising therapeutic targets is poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway. This guide provides a comparative overview of two PARP inhibitors, GPI 15427 and olaparib, and their efficacy in glioma based on available preclinical and clinical data.
Introduction to PARP Inhibition in Glioma
PARP inhibitors capitalize on the concept of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (a common feature in tumors with BRCA mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks and subsequent cell death. In glioma, PARP inhibitors are being investigated both as monotherapies, particularly in tumors with specific genetic backgrounds like IDH mutations that may confer a "BRCAness" phenotype, and as chemosensitizing agents to enhance the efficacy of DNA-damaging chemotherapies like temozolomide (TMZ).
This compound: A Preclinical Perspective
This compound is a novel PARP-1 inhibitor that has demonstrated the ability to cross the blood-brain barrier, a critical feature for any neuro-oncological therapeutic.[1] Preclinical studies have primarily focused on its role as a chemosensitizer in combination with TMZ.
Preclinical Efficacy of this compound
Systemic administration of this compound in combination with TMZ has been shown to significantly increase the lifespan of mice with intracranial tumors, including glioblastoma multiforme, compared to treatment with either agent alone.[1][2] This enhanced antitumor effect was observed even in a TMZ-resistant glioblastoma model.[1]
| Preclinical Model | Treatment | Outcome | Reference |
| Orthotopic human SJGBM2 glioblastoma xenograft in nude mice | This compound (40 mg/kg/i.v.) + TMZ (100 mg/kg/i.p.) for 3 days | Significantly prolonged survival compared to control or single agents (P < 0.0001) | [1][3] |
| Intracranial murine B16 melanoma in syngeneic mice | This compound (40 mg/kg/i.v.) + TMZ (100 mg/kg/i.p.) for 3 days | Significant increase in survival compared to control or single agents (P < 0.0001) | [3] |
| Intracranial murine L5178Y lymphoma in syngeneic mice | This compound (40 mg/kg/i.v.) + TMZ (100 mg/kg/i.p.) for 3 days | Significant increase in survival compared to control or single agents (P < 0.0001) | [1] |
Experimental Protocols: In Vivo Glioblastoma Model with this compound and TMZ
Cell Lines and Orthotopic Implantation:
-
Human glioblastoma multiforme SJGBM2 cells were used.[3]
-
1x10^6 SJGBM2 cells were injected intracranially into male athymic BALB/c nude mice.[3]
Drug Preparation and Administration:
-
This compound was dissolved in 70 mM PBS without potassium.[3]
-
TMZ was dissolved in DMSO (40 mg/ml) and then diluted in saline (5 mg/ml).[3]
-
Treatment commenced on day 2 post-tumor implantation.[3]
-
Mice were treated daily for 3 days with this compound (40 mg/kg) administered intravenously, followed 15 minutes later by TMZ (100 mg/kg) administered intraperitoneally.[3]
Efficacy Assessment:
-
The primary endpoint was the survival of the tumor-bearing mice, monitored for up to 90 days.[3]
Olaparib: From Preclinical to Clinical Investigation
Olaparib is a potent PARP inhibitor that is FDA-approved for the treatment of several cancers with BRCA mutations. Its ability to penetrate the central nervous system has led to its investigation in glioma.[4]
Preclinical Efficacy of Olaparib
In vitro studies have established the cytotoxic effects of olaparib on glioma cell lines.
| Glioma Cell Line | IC50 of Olaparib | Reference |
| U87MG | 228 µM | [2] |
| U251MG | 177 µM | [2] |
| T98G | 260 µM | [2] |
Clinical Efficacy of Olaparib
Olaparib has been evaluated in clinical trials for recurrent glioma, both as a monotherapy and in combination with other agents.
| Clinical Trial (Identifier) | Patient Population | Treatment | Key Findings | Reference |
| Phase II (NCT03561870) | Recurrent IDH1/2-mutant glioma | Olaparib monotherapy (300 mg twice daily) | Did not meet primary response endpoint. Prolonged stable disease observed in patients with grade 2 and 3 tumors. No benefit in grade 4 tumors. | [4] |
| Retrospective Case Series | Recurrent glioma | Olaparib (150 mg, 3 times/week) + TMZ (50-75 mg/m²) | Objective radiographic response in 50% of evaluable patients with recurrent IDH-mutant grade 2-3 gliomas. Little benefit in grade 4 glioma. | [5] |
| OPARATIC Phase I (NCT01390571) | Relapsed glioblastoma | Olaparib + low-dose TMZ | Determined that olaparib penetrates recurrent glioblastoma at radiosensitizing concentrations. The combination with TMZ showed manageable toxicity with intermittent dosing. | [6][7] |
Experimental Protocols: Phase I Clinical Trial of Olaparib with Temozolomide (OPARATIC)
Study Design:
-
A Phase I dose-escalation study in patients with relapsed glioblastoma.[6]
-
Stage 1 involved patients receiving olaparib prior to surgical resection to assess tumor penetration.[6]
-
Stage 2 was a dose-escalation of olaparib in combination with extended low-dose TMZ to determine the maximum tolerated dose (MTD).[6]
Patient Population:
-
Adults with relapsed glioblastoma.[6]
-
Key exclusion criteria included prior treatment with a PARP inhibitor and ongoing toxicities from previous treatments.[6]
Drug Administration:
-
Stage 1: Fixed-dose oral olaparib twice daily for 3 days before surgery, with a final dose on the morning of resection.[8]
-
Stage 2: Escalating doses of oral olaparib were administered with oral TMZ (once daily on days 1-42 of an 8-week cycle).[8]
Outcome Measures:
-
Primary (Stage 1): To determine if olaparib crosses the blood-brain barrier and achieves tumor penetration.[8]
-
Primary (Stage 2): To determine the safety and tolerability of the combination.[8]
Signaling Pathways and Experimental Workflows
PARP Inhibition in the Context of DNA Damage Repair
The following diagram illustrates the central role of PARP in single-strand break repair and how its inhibition can lead to synthetic lethality in the presence of homologous recombination deficiency.
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Experimental Workflow for Preclinical Evaluation of PARP Inhibitors in Glioma
This diagram outlines a typical workflow for the preclinical assessment of a PARP inhibitor in combination with chemotherapy in a glioma model.
Caption: A generalized workflow for preclinical drug efficacy studies in glioma.
Comparative Summary and Future Directions
A direct head-to-head comparison of this compound and olaparib for glioma treatment is not available in the current literature. The research on this compound is preclinical and positions it as a promising chemosensitizer for TMZ. In contrast, olaparib has progressed to clinical trials, demonstrating some activity as a monotherapy in specific glioma subtypes and in combination regimens.
The data suggests that both agents have potential roles in glioma therapy, but their optimal use may differ. This compound's strength appears to be in combination with DNA-damaging agents. Olaparib's utility may lie in both combination therapies and as a targeted monotherapy for gliomas with specific molecular characteristics, such as IDH mutations.
Future research should focus on:
-
Direct comparative studies of different PARP inhibitors in relevant glioma models.
-
Identification of robust biomarkers to predict response to PARP inhibition in glioma patients.
-
Optimization of combination strategies to maximize efficacy and minimize toxicity.
This guide provides a snapshot of the current understanding of this compound and olaparib in glioma. As the field of neuro-oncology continues to advance, the role of PARP inhibitors is likely to become more defined, offering new hope for patients with this challenging disease.
References
- 1. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Multicenter Phase II Trial of the PARP Inhibitor Olaparib in Recurrent IDH1- and IDH2-mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Olaparib and Temozolomide for the Treatment of Glioma: A Retrospective Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isrctn.com [isrctn.com]
- 7. Pharmacokinetics, safety, and tolerability of olaparib and temozolomide for recurrent glioblastoma: results of the phase I OPARATIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Validating GPI 15427 Activity Using PARP1 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, GPI 15427, with other commercially available PARP inhibitors, Olaparib and Talazoparib. A central focus of this guide is the critical role of PARP1 knockout (KO) cells in validating the on-target activity of these inhibitors. The provided experimental data and detailed protocols will assist researchers in designing and interpreting experiments aimed at characterizing novel PARP inhibitors.
Data Presentation: Comparative Inhibitory Activity
The potency of PARP inhibitors is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Olaparib, and Talazoparib against PARP1. It is important to note that IC50 values can vary depending on the assay format (enzymatic vs. cell-based) and the specific cell line used.
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Source |
| This compound | PARP1 | Enzymatic | 30 | N/A | [1] |
| Olaparib | PARP1 | Enzymatic | 5 | N/A | [2][3] |
| PARP1/2 | Cell-based (Viability) | 9.7 - 4,700 | Various Breast Cancer Lines | [2][4] | |
| PARP1/2 | Cell-based (Viability) | ~1,000 - 33,800 | Various Pediatric Solid Tumors | [2] | |
| Talazoparib | PARP1 | Enzymatic | 0.57 | N/A | [2][3] |
| PARP1/2 | Cell-based (Viability) | 0.13 - 10,000 | Various Breast Cancer Lines | [2][4] |
Note: The provided IC50 values are compiled from different studies and should be considered as reference points. For direct comparison, it is recommended to evaluate the inhibitors in parallel under identical experimental conditions.
The Role of PARP1 in DNA Repair and Cancer Therapy
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Upon DNA damage, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage. Inhibition of PARP1 enzymatic activity prevents the repair of SSBs. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality.
References
A Head-to-Head Comparison of GPI 15427 with Other PARP Inhibitors: A Guide for Researchers
In the rapidly evolving landscape of cancer therapeutics, poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in DNA damage repair pathways. This guide provides a comprehensive head-to-head comparison of the novel PARP inhibitor GPI 15427 against other well-established PARP inhibitors, offering researchers, scientists, and drug development professionals a detailed overview supported by available preclinical data.
Mechanism of Action: Beyond Catalytic Inhibition
PARP inhibitors primarily function through two key mechanisms: catalytic inhibition and PARP trapping. Catalytic inhibition prevents the synthesis of poly (ADP-ribose) (PAR) chains, a crucial step in the repair of DNA single-strand breaks (SSBs). The accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication.
More critically, many PARP inhibitors also "trap" PARP enzymes on the DNA at the site of damage. These trapped PARP-DNA complexes are highly cytotoxic as they physically obstruct DNA replication and transcription, leading to cell death, particularly in cancer cells with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations. The potency of PARP trapping is a key differentiator among various PARP inhibitors and often correlates with their anti-tumor efficacy.
Quantitative Comparison of PARP Inhibitors
Table 1: Comparative PARP1 and PARP2 Inhibition (IC50, nM)
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| This compound | 74 - 87 (in cell lines) | 8 ± 2 | [1] |
| Olaparib | ~1-5 | ~1-5 | [2] |
| Talazoparib | ~1 | ~1.5 | [3] |
| Niraparib | ~2-4 | ~2-3 | [2] |
| Rucaparib | ~1-7 | ~1-5 | [2] |
| Veliparib | ~2-5 | ~1-3 | [2] |
Disclaimer: Data for this compound and other PARP inhibitors are from separate studies and not from a direct head-to-head comparison. This may lead to variations due to different experimental setups.
Table 2: Comparative PARP Trapping Potency
| Inhibitor | Relative PARP Trapping Potency |
| This compound | Data not available |
| Olaparib | Moderate |
| Talazoparib | High |
| Niraparib | Moderate-High |
| Rucaparib | Moderate |
| Veliparib | Low |
Note: PARP trapping potency is a critical determinant of efficacy. The absence of this data for this compound is a significant knowledge gap.
Table 3: Comparative Cytotoxicity in Cancer Cell Lines (IC50, µM)
| Inhibitor | Cell Line (Cancer Type) | BRCA Status | IC50 (µM) |
| This compound | Data not available | ||
| Olaparib | SUM149 (Breast) | Mutant | 0.004 |
| MDA-MB-436 (Breast) | Mutant | 0.018 | |
| CAPAN-1 (Pancreatic) | Mutant | 0.001 | |
| Talazoparib | SUM149 (Breast) | Mutant | 0.0007 |
| MDA-MB-436 (Breast) | Mutant | 0.0005 | |
| CAPAN-1 (Pancreatic) | Mutant | 0.0002 |
Note: Cytotoxicity data for this compound in direct comparison with other PARP inhibitors is not currently available.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the PARP signaling pathway and a typical workflow for evaluating PARP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used to evaluate PARP inhibitors.
PARP Activity Assay (Biochemical IC50 Determination)
This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP enzymes. A common method is a colorimetric or fluorometric assay that measures the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate.
-
Plate Coating: 96-well plates are coated with histones.
-
Reaction Mixture: A reaction mix containing the PARP enzyme, activated DNA (to stimulate PARP activity), and varying concentrations of the PARP inhibitor is added to the wells.
-
Substrate Addition: Biotinylated NAD+ is added to initiate the PARylation reaction.
-
Detection: After incubation, the plate is washed, and streptavidin-HRP is added to bind to the incorporated biotin. A colorimetric or fluorometric substrate is then added, and the signal is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce PARP activity by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of ~570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined.
PARP Trapping Assay (Cell-Based Chromatin Fractionation)
This assay measures the amount of PARP enzyme that is "trapped" on the chromatin in cells following treatment with a PARP inhibitor.
-
Cell Treatment: Cells are treated with the PARP inhibitor for a defined period.
-
Cell Lysis and Fractionation: Cells are harvested and subjected to a series of centrifugation steps to separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.
-
Western Blotting: The amount of PARP1 in the chromatin-bound fraction is quantified by Western blotting using an anti-PARP1 antibody. A histone antibody (e.g., anti-Histone H3) is used as a loading control for the chromatin fraction.
-
Densitometry: The intensity of the PARP1 band is normalized to the histone loading control to determine the relative amount of trapped PARP1.
Conclusion and Future Directions
This compound demonstrates potent inhibition of PARP-1 and PARP-2 in enzymatic and cell-based assays. However, a comprehensive head-to-head comparison with other clinical PARP inhibitors is necessary to fully elucidate its relative efficacy and potential advantages. A critical next step in the preclinical evaluation of this compound will be to determine its PARP trapping potency, a key predictor of clinical activity for this class of drugs. Furthermore, comparative cytotoxicity studies in a panel of well-characterized cancer cell lines, particularly those with and without HRD, will be instrumental in defining its therapeutic potential and identifying patient populations most likely to benefit. The ability of this compound to penetrate the blood-brain barrier, as suggested in some studies, warrants further investigation and could represent a significant advantage in the treatment of brain malignancies. As more data becomes available, the position of this compound within the armamentarium of PARP inhibitors will become clearer, potentially offering a new therapeutic option for patients with a range of cancers.
References
A Researcher's Guide to Controls for GPI 15427 Experiments
For Researchers, Scientists, and Drug Development Professionals
Understanding GPI 15427 and its Mechanism of Action
This compound is a potent PARP-1 inhibitor that has been investigated for its anti-inflammatory effects and its ability to enhance the efficacy of chemotherapy, particularly in the context of central nervous system (CNS) tumors.[1] PARP-1 is a key enzyme in the DNA damage response pathway, specifically in the repair of single-strand breaks. By inhibiting PARP-1, this compound prevents the repair of these breaks, which can lead to the accumulation of more severe double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition can be synthetically lethal, leading to selective cancer cell death.[2]
Positive and Negative Controls for In Vitro Experiments
PARP Activity Assays
The direct measurement of PARP-1 enzymatic activity is a fundamental in vitro assay for validating the inhibitory effect of this compound. A variety of assay formats are available, including colorimetric, fluorometric, and chemiluminescent methods, which typically measure the incorporation of biotinylated NAD+ into histone proteins.[3][4][5]
Positive Controls:
-
Recombinant PARP-1 Enzyme: Purified, active PARP-1 enzyme serves as a direct positive control for enzymatic activity.
-
DNA Damaging Agents: Treatment of cells with agents known to induce DNA single-strand breaks, such as methyl methanesulfonate (MMS), will activate endogenous PARP-1 and can be used as a positive control for cellular PARP activity.[6]
Negative Controls:
-
No Enzyme Control: A reaction mixture without the PARP-1 enzyme should be included to determine the background signal.
-
Known PARP Inhibitors: Established PARP inhibitors with well-characterized IC50 values can be used as a reference for the potency of this compound.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control wells at the same final concentration to account for any solvent-related effects.[9]
Table 1: Comparison of Controls for In Vitro PARP Activity Assays
| Control Type | Example | Purpose | Expected Outcome |
| Positive | Recombinant PARP-1 Enzyme | To confirm the assay is working and to establish a maximum signal for PARP activity. | High signal (colorimetric, fluorescent, or chemiluminescent) indicating PARP activity. |
| Cells treated with MMS (0.01%) | To induce endogenous PARP-1 activity in a cellular context.[10] | Increased PARylation in cells compared to untreated controls. | |
| Negative | No Enzyme/Cell Lysate | To measure the background signal of the assay. | Low to no signal. |
| 3-Aminobenzamide (3-AB) | A well-established, albeit less potent, PARP inhibitor for comparison. | Inhibition of PARP activity. | |
| Olaparib, Rucaparib, etc. | Potent, clinically relevant PARP inhibitors for benchmarking the efficacy of this compound.[7] | Strong inhibition of PARP activity. | |
| Vehicle (e.g., DMSO) | To control for any effects of the solvent on the assay.[9] | No significant inhibition of PARP activity. |
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the effect of this compound on cell proliferation and survival, both as a single agent and in combination with other drugs like temozolomide (TMZ). Common assays include MTT, SRB, and CellTiter-Glo.[9]
Positive Controls:
-
Chemotherapeutic Agents: A known cytotoxic agent, such as TMZ in the context of glioblastoma cell lines, can be used to establish a positive control for cell killing.
-
BRCA-deficient cell lines: Cell lines with known mutations in BRCA1 or BRCA2 are expected to be highly sensitive to PARP inhibitors and can serve as positive controls for synthetic lethality.
Negative Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
BRCA-proficient cell lines: Cell lines with intact homologous recombination repair pathways are generally less sensitive to PARP inhibitors alone and can serve as a negative control for synthetic lethality.
-
Inactive Analogues: If available, an inactive structural analogue of this compound that does not inhibit PARP-1 would be an ideal negative control.
Table 2: Comparison of Controls for Cell Viability Assays
| Control Type | Example | Purpose | Expected Outcome |
| Positive | TMZ (in TMZ-sensitive cell lines) | To demonstrate the cytotoxic potential of a standard chemotherapeutic agent. | Decreased cell viability. |
| BRCA-deficient cancer cell lines | To confirm the synthetic lethal effect of PARP inhibition in a relevant genetic background. | High sensitivity to this compound, resulting in a low IC50 value. | |
| Negative | Vehicle (e.g., DMSO) | To control for solvent effects on cell viability. | No significant decrease in cell viability. |
| BRCA-proficient cancer cell lines | To demonstrate the differential sensitivity of cells with intact DNA repair pathways to PARP inhibition. | Lower sensitivity to this compound as a single agent compared to BRCA-deficient cells. |
Positive and Negative Controls for In Vivo Experiments
In vivo studies, typically using xenograft models in mice, are essential for evaluating the anti-tumor efficacy of this compound in a physiological setting.[11][12]
Positive Controls:
-
Standard-of-Care Treatment: In the context of glioblastoma, treatment with TMZ alone serves as a positive control for a clinically relevant therapy.[13]
-
Combination Therapy: The combination of this compound and TMZ is the experimental group but also serves as a positive control for the expected synergistic or additive effect.[11][12]
Negative Controls:
-
Untreated Group: A cohort of animals that receives no treatment to monitor baseline tumor growth.[11][12]
-
Vehicle Control Group: Animals treated with the vehicle used to deliver this compound and/or TMZ.[11]
-
This compound Alone Group: To assess the single-agent efficacy of this compound.[11][12]
Table 3: Comparison of Control Groups for In Vivo Xenograft Studies
| Control Group | Treatment | Purpose | Expected Outcome |
| Positive | Temozolomide (TMZ) Alone | To establish the baseline efficacy of the standard chemotherapeutic agent.[11] | Inhibition of tumor growth and increased survival compared to the vehicle group. |
| Experimental/Positive | This compound + TMZ | To evaluate the synergistic or additive anti-tumor effect of the combination therapy.[11][12] | Significant inhibition of tumor growth and prolonged survival compared to all other groups. |
| Negative | Untreated | To observe the natural progression of tumor growth.[11][12] | Rapid tumor growth and shortest survival time. |
| Vehicle Control | To control for any effects of the delivery vehicle on tumor growth and animal health.[11] | Tumor growth and survival similar to the untreated group. | |
| This compound Alone | To determine the efficacy of this compound as a monotherapy.[11][12] | Minimal to modest tumor growth inhibition, depending on the tumor model's DNA repair status. |
Experimental Protocols
In Vitro PARP-1 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric PARP assay kits.[3]
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST (PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a blocking buffer for at least 90 minutes at room temperature.
-
Reaction Setup: Prepare a master mix containing 10x PARP buffer, biotinylated NAD+ substrate, and activated DNA.
-
Addition of Inhibitor: Add this compound, positive control inhibitors (e.g., Olaparib), and vehicle control to the respective wells.
-
Enzyme Addition: Add purified PARP-1 enzyme to all wells except the "no enzyme" negative control.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the PARP reaction to proceed.
-
Detection: Add Streptavidin-HRP to the wells and incubate.
-
Substrate Addition: Add a colorimetric HRP substrate and incubate until color develops.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
In Vivo Xenograft Study
This protocol is a general guideline based on published studies using this compound and TMZ.[11][12]
-
Cell Implantation: Inject tumor cells (e.g., B16 melanoma or glioblastoma cell lines) intracranially or subcutaneously into immunocompromised mice.[12]
-
Tumor Growth Monitoring: Monitor tumor growth by imaging (for luciferase-tagged cells) or caliper measurements.
-
Randomization: Once tumors reach a predetermined size, randomize the animals into the different treatment and control groups as outlined in Table 3.
-
Treatment Administration:
-
Treatment Schedule: Continue treatment for a specified duration (e.g., daily for 3-5 days).[11][12]
-
Monitoring: Monitor animal health, body weight, and tumor size throughout the experiment.
-
Endpoint: The primary endpoint is typically survival, with tumor growth inhibition as a secondary endpoint.
Visualizing the Experimental Logic
Signaling Pathway of PARP-1 Inhibition
Caption: The signaling pathway of PARP-1 inhibition by this compound.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for in vivo studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. signosisinc.com [signosisinc.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Predicting Response to PARP Inhibition in Glioblastoma and Melanoma Brain Metastases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for aggressive brain tumors, including glioblastoma and melanoma brain metastases, is continually evolving. Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs targeting DNA damage repair pathways, have shown promise, particularly in combination with DNA-damaging agents. This guide provides a comparative overview of potential biomarkers for predicting response to PARP inhibitor therapy, using GPI 15427 as a focal point, and contrasts this approach with alternative treatment modalities for these challenging malignancies. While clinical data specific to this compound is limited to preclinical studies, the broader class of PARP inhibitors provides a framework for understanding potential predictive biomarkers.
The Role of PARP in DNA Repair and Cancer Therapy
Poly (ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. By inhibiting PARP, cancer cells become more reliant on other DNA repair mechanisms, such as homologous recombination repair (HRR), to fix DNA damage. In tumors with pre-existing defects in HRR, the inhibition of PARP leads to a synthetic lethality, where the combination of two non-lethal defects results in cell death. This concept forms the basis for the use of PARP inhibitors in cancers with specific genetic alterations.
This compound is a novel, orally bioavailable PARP-1 inhibitor capable of crossing the blood-brain barrier.[1][2] Preclinical studies have demonstrated its ability to potentiate the antitumor activity of the DNA alkylating agent temozolomide (TMZ) in models of intracranial melanoma, glioma, and lymphoma.[1][3][4] These studies, however, have not extensively explored specific biomarkers that could predict which tumors would be most sensitive to this combination therapy.
Potential Biomarkers for Predicting Response to PARP Inhibitor Therapy
Drawing from the broader clinical experience with other PARP inhibitors, several biomarkers have emerged as potential predictors of response. These can be broadly categorized into markers of homologous recombination deficiency (HRD) and other relevant molecular features.
| Biomarker Category | Specific Biomarker | Rationale for Predicting Sensitivity to PARP Inhibitors |
| Homologous Recombination Deficiency (HRD) | Germline or somatic mutations in BRCA1 and BRCA2 genes | These genes are critical for HRR. Their inactivation leads to a heavy reliance on PARP-mediated DNA repair, making cells highly susceptible to PARP inhibition (synthetic lethality). |
| Mutations in other HRR pathway genes (e.g., ATM, PALB2, CHEK2) | Similar to BRCA1/2, mutations in these genes can impair the HRR pathway, leading to increased sensitivity to PARP inhibitors. | |
| Genomic Scars (HRD Score) | Tumors with HRD accumulate characteristic genomic alterations, such as loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST). A composite HRD score can identify tumors with a "BRCA-like" phenotype, even in the absence of specific HRR gene mutations.[5][6] | |
| Other Molecular Features | High PARP-1 Expression | Tumors with higher levels of PARP-1 protein may be more dependent on its activity for survival, and thus more sensitive to its inhibition. Increased PARP-1 expression has been correlated with worse overall survival in metastatic melanoma. |
| PTEN Loss | Loss of the tumor suppressor PTEN has been linked to decreased expression of RAD51, a key protein in HRR, thereby conferring sensitivity to PARP inhibitors. | |
| EGFR Amplification (in Glioblastoma) | Preclinical studies suggest that glioma stem cells with EGFR amplification exhibit increased sensitivity to the PARP inhibitor talazoparib.[7] |
Comparison with Alternative Therapeutic Strategies
While PARP inhibitors offer a targeted approach, several other treatment modalities are used for glioblastoma and melanoma with brain metastases. The choice of therapy often depends on the tumor's molecular characteristics, such as BRAF mutation status in melanoma.
| Therapeutic Strategy | Mechanism of Action | Key Predictive Biomarkers |
| PARP Inhibitors (e.g., this compound + TMZ) | Inhibition of PARP-1, leading to synthetic lethality in HRD tumors and potentiation of DNA-damaging agents. | BRCA1/2 mutations, HRD score, high PARP-1 expression, PTEN loss, EGFR amplification (glioblastoma). |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4) | Blockade of inhibitory immune checkpoint proteins, leading to enhanced anti-tumor T-cell responses.[8] | PD-L1 expression, high tumor mutational burden (TMB), microsatellite instability-high (MSI-H). |
| BRAF/MEK Inhibitors (for BRAF-mutant melanoma) | Targeted inhibition of the MAPK signaling pathway, which is constitutively activated by BRAF mutations.[9][10] | BRAF V600 mutations. |
| Tumor Treating Fields (TTF) (for Glioblastoma) | Delivery of low-intensity, intermediate-frequency alternating electric fields to the tumor region, disrupting mitosis. | No specific molecular biomarkers are currently established for predicting response. |
Experimental Protocols
Determination of BRCA1/2 Mutation Status in Tumor Tissue
Methodology: Next-Generation Sequencing (NGS) of DNA extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue.[11][12][13]
-
Sample Preparation: Tumor tissue is reviewed by a pathologist to ensure adequate tumor cellularity (typically >20%).[14] DNA is then extracted from the FFPE sections.
-
Library Preparation: The extracted DNA is used to prepare a sequencing library. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
Target Enrichment: The library is enriched for the coding regions of BRCA1 and BRCA2 using a targeted capture-based or amplicon-based approach.
-
Sequencing: The enriched library is sequenced on an NGS platform.
-
Data Analysis: Sequencing data is aligned to the human reference genome, and variants (single nucleotide variants and small insertions/deletions) in BRCA1 and BRCA2 are identified and annotated. Pathogenic and likely pathogenic variants are reported.
Assessment of PARP-1 Protein Expression
Methodology: Immunohistochemistry (IHC) on FFPE tumor tissue sections.[15][16][17][18]
-
Slide Preparation: 4-5 µm thick sections are cut from the FFPE tumor block and mounted on charged glass slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval in a citrate or EDTA buffer.
-
Immunostaining:
-
Endogenous peroxidase activity is blocked.
-
Slides are incubated with a primary antibody specific for PARP-1.
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is visualized using a chromogen (e.g., DAB), resulting in a brown precipitate at the site of antigen expression.
-
Slides are counterstained with hematoxylin.
-
-
Scoring: The staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive tumor cells are assessed by a pathologist. A scoring system, such as the H-score (intensity x percentage), can be used to quantify the expression level.
Homologous Recombination Deficiency (HRD) Testing
Methodology: Genomic instability score (GIS) calculation from NGS data of FFPE tumor tissue.[5][6][14][19][20]
-
DNA Extraction and Sequencing: DNA is extracted from FFPE tumor and a matched normal blood sample and subjected to whole-genome or targeted panel sequencing.
-
Genomic Scar Analysis: The sequencing data is analyzed to identify three types of genomic scars:
-
Loss of Heterozygosity (LOH): The number of regions in the genome that have lost one of the two parental alleles.
-
Telomeric Allelic Imbalance (TAI): The number of regions of allelic imbalance that extend to the telomere but do not cross the centromere.
-
Large-scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.
-
-
HRD Score Calculation: The scores for LOH, TAI, and LST are combined into a single HRD score. A predefined threshold is used to classify tumors as HRD-positive or HRD-negative.
Signaling Pathways and Experimental Workflows
Caption: PARP-1 inhibition by this compound in the context of HRD.
Caption: Workflow for biomarker testing to guide therapy.
Conclusion
The development of PARP inhibitors like this compound represents a promising, targeted approach for the treatment of glioblastoma and melanoma brain metastases, particularly when used to potentiate standard chemotherapy. While direct clinical evidence for this compound is still emerging, the broader experience with PARP inhibitors highlights the critical role of predictive biomarkers in identifying patients most likely to benefit. A thorough understanding of a tumor's DNA repair capacity, through the analysis of BRCA1/2 mutations, HRD status, and other relevant markers like PARP-1 expression, will be essential for the rational application of this class of drugs. As our knowledge of tumor biology grows, a multi-faceted biomarker-driven approach will be key to personalizing therapy and improving outcomes for patients with these devastating diseases.
References
- 1. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Homologous Recombination Deficiency (HRD) Testing: FAQ [jax.org]
- 6. Homologous Recombination Repair… | College of American Pathologists [cap.org]
- 7. Frontiers | Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development [frontiersin.org]
- 8. PARP Inhibitors in Glioma: A Review of Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. canjhealthtechnol.ca [canjhealthtechnol.ca]
- 10. BRAF and MEK Inhibitors for Active or Symptomatic Melanoma Brain Metastasis | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 11. A reliable method for the detection of BRCA1 and BRCA2 mutations in fixed tumour tissue utilising multiplex PCR-based targeted next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conducting BRCA testing | iD.BRCA [idbrca.com]
- 13. Practice guidelines for BRCA1/2 tumour testing in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Homologous recombination deficiency (HRD) testing landscape: clinical applications and technical validation for routine diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Biological and clinical significance of PARP1 protein expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mjcu.journals.ekb.eg [mjcu.journals.ekb.eg]
- 19. sophiagenetics.com [sophiagenetics.com]
- 20. Homologous Recombination Repair and Homologous Recombination Deficiency Testing | Thermo Fisher Scientific - SG [thermofisher.com]
Comparative Guide to the Cross-reactivity of GPI 15427 with Other Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular target selectivity of the novel Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitor, GPI 15427. Due to the limited public availability of broad cross-reactivity data for this compound, this guide establishes a framework for comparison by examining its primary targets, PARP-1 and PARP-2, and contextualizing its potential for off-target effects by presenting the selectivity profiles of four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. Understanding the selectivity of a PARP inhibitor is crucial for interpreting experimental results and anticipating potential clinical effects.
Introduction to PARP Inhibition and the Importance of Selectivity
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA damage repair. PARP-1, the most abundant member, plays a key role in sensing and signaling single-strand DNA breaks (SSBs). Inhibition of PARP-1 enzymatic activity prevents the repair of these SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.
While the primary therapeutic goal of PARP inhibitors is to target PARP-1 and PARP-2, their interaction with other cellular proteins, known as off-target effects, can have significant implications. These off-target activities can contribute to both the therapeutic efficacy and the toxicity profile of the drug. Therefore, a thorough understanding of an inhibitor's selectivity is paramount for both preclinical research and clinical development. One common method to assess this is through kinome scanning, which evaluates the binding of an inhibitor to a large panel of kinases.
This compound: Primary Target Profile
This compound is a potent inhibitor of PARP-1. Available data indicates that it also exhibits inhibitory activity against PARP-2, another key enzyme in the DNA damage response pathway.
| Target | IC50 | Reference |
| PARP-1 (purified protein) | 31 nM | [Not publicly available] |
| PARP-1 (in various cell lines) | 74 - 87 nM | [Not publicly available] |
| PARP-2 | Data not publicly available | - |
Comparative Kinase Selectivity of Clinically Approved PARP Inhibitors
To provide a reference for the potential cross-reactivity of this compound, the following table summarizes the publicly available kinome scan data for four FDA-approved PARP inhibitors. The data was generated by screening the inhibitors at a concentration of 10 µM against a panel of 392 unique human kinases.[1]
| PARP Inhibitor | Number of Kinase Off-Targets (≥65% inhibition at 10 µM) | Notable Off-Targets | Reference |
| Olaparib | 0 | None identified | [1][2] |
| Rucaparib | 37 | CDK16, PIM3, DYRK1B | [1][2] |
| Niraparib | 23 | DYRK1A, DYRK1B | [1][2] |
| Talazoparib | 2 (weak binding) | - | [1][2] |
This comparison highlights the significant variability in kinase selectivity among different PARP inhibitors. Olaparib appears to be highly selective for PARP enzymes with no significant kinase off-targets at the tested concentration, making it a useful tool for specifically probing PARP-dependent pathways.[2] In contrast, Rucaparib and Niraparib demonstrate considerable interaction with multiple kinases, a characteristic often referred to as polypharmacology.[1][2] These off-target interactions may contribute to their clinical profiles and should be considered when interpreting experimental data. Talazoparib shows minimal kinase binding.[1][2]
Signaling Pathways
The following diagram illustrates the central role of PARP-1 in the DNA single-strand break repair pathway and the mechanism of action of PARP inhibitors.
Caption: PARP-1 signaling in DNA repair and the effect of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PARP-1 Enzymatic Activity Assay (Colorimetric)
This assay measures the inhibition of PARP-1 activity by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
To each well of the histone-coated plate, add 25 µL of the test compound dilution.
-
Add 25 µL of a pre-mixed solution containing PARP-1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Wash the plate three times with wash buffer to remove unincorporated reagents.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for a colorimetric PARP-1 enzymatic activity assay.
Kinase Selectivity Profiling (KinomeScan™)
This is a high-throughput competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Procedure (Generalized):
-
Kinases are tagged with a unique DNA identifier.
-
The test compound (e.g., this compound) is incubated with the tagged kinases and a ligand-coated solid support.
-
If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.
-
After an incubation period, unbound kinases are washed away.
-
The amount of each kinase remaining bound to the solid support is measured by qPCR.
-
The results are reported as the percentage of the control (DMSO), where a lower percentage indicates stronger binding of the test compound to the kinase.
Caption: Principle of the KinomeScan™ competition binding assay.
Conclusion
This compound is a potent inhibitor of PARP-1. While comprehensive public data on its cross-reactivity with other cellular targets is limited, the comparative analysis of clinically approved PARP inhibitors underscores the importance of such profiling. The significant differences in the kinome selectivity of Olaparib, Rucaparib, Niraparib, and Talazoparib demonstrate that off-target effects can be a distinguishing feature within this class of drugs. For researchers using this compound, it is crucial to consider its potential for off-target activities, particularly against kinases, and to interpret experimental findings accordingly. Further studies to elucidate the full selectivity profile of this compound will be invaluable for its continued development and application.
References
Unlocking Chemotherapy's Potential: A Comparative Guide to GPI 15427 and Other PARP Inhibitors in Vivo
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of GPI 15427's in vivo chemosensitizing effects against other PARP inhibitors, supported by experimental data and detailed protocols.
The quest to enhance the efficacy of traditional chemotherapeutic agents is a cornerstone of modern oncology research. One promising strategy is the use of chemosensitizers, compounds that augment the cancer-killing capabilities of chemotherapy. Among these, poly (ADP-ribose) polymerase (PARP) inhibitors have garnered significant attention for their ability to potentiate DNA-damaging agents like temozolomide (TMZ), the standard of care for glioblastoma. This guide provides a comprehensive in vivo comparison of the novel PARP-1 inhibitor this compound with other well-studied PARP inhibitors, Olaparib and Veliparib, in the context of glioblastoma treatment.
Performance Comparison of PARP Inhibitors as Chemosensitizers to Temozolomide
The following tables summarize the key in vivo efficacy data for this compound, Olaparib, and Veliparib when used in combination with temozolomide in preclinical and clinical settings.
| Agent | Animal Model | Cancer Type | Key Findings | Dosage |
| This compound | Syngeneic mice with intracranial B16 melanoma or L5178Y lymphoma; Nude mice with orthotopic human SJGBM2 glioblastoma xenograft | Melanoma, Lymphoma, Glioblastoma | Significantly increased life-span of tumor-bearing mice compared to TMZ alone.[1][2] | This compound: 40 mg/kg i.v. daily for 3 days; TMZ: 100 mg/kg i.p. daily for 3 days.[1][2] |
| Olaparib | Nude mice with orthotopic U87MG glioblastoma xenograft | Glioblastoma | No significant difference in survival or tumor volume between the combination and TMZ alone.[3] | Not specified in the provided search results. |
| Olaparib | Patients with recurrent glioblastoma | Glioblastoma | 36% of evaluable patients were progression-free at 6 months.[4][5] | Olaparib: 150 mg (3 days/week); TMZ: 75 mg/m² daily for 42 days.[4][5] |
| Veliparib | Mice with TMZ-sensitive GBM12 xenografts | Glioblastoma | Significantly delayed tumor growth compared to TMZ alone.[6][7][8][9][10] | Not specified in the provided search results. |
| Veliparib | Mice with TMZ-resistant GBM12TMZ xenografts | Glioblastoma | No significant delay in tumor growth compared to TMZ alone.[6][7][8][9][10] | Not specified in the provided search results. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.
This compound in Combination with Temozolomide
-
Animal Models : Syngeneic mice were used for intracranial injection of B16 melanoma or L5178Y lymphoma cells. Nude mice were used for the orthotopic implantation of the human SJGBM2 glioblastoma multiforme xenograft.[1][2]
-
Drug Administration : this compound was administered intravenously (i.v.) at a dose of 40 mg/kg. Temozolomide was administered intraperitoneally (i.p.) at a dose of 100 mg/kg. Both drugs were given for three consecutive days.[1][2]
-
Efficacy Assessment : The primary endpoint for efficacy was the increase in the lifespan of the treated mice.[1][2]
Olaparib in Combination with Temozolomide (Preclinical)
-
Animal Model : Nude mice bearing orthotopically xenografted U87MG glioblastoma cells were used.[3]
-
Drug Administration : The specific dosages and administration routes were not detailed in the provided search results. Treatment was carried out daily for four weeks.[3]
-
Efficacy Assessment : Efficacy was evaluated by monitoring tumor growth and overall survival.[3]
Veliparib in Combination with Temozolomide
-
Animal Models : Mice with established flank tumor xenografts of either TMZ-sensitive (GBM12) or TMZ-resistant (GBM12TMZ-mgmtHigh) glioblastoma were used.[6][7][8][9][10]
-
Drug Administration : Mice were treated for three cycles with the indicated drugs. Specific dosages were not provided in the search results.[7]
-
Efficacy Assessment : The primary endpoint was the time for the tumor to reach a critical volume of 1,500 mm³.[7]
Mechanism of Action: PARP Inhibition and Chemosensitization
Temozolomide is an alkylating agent that induces DNA damage, primarily through the methylation of guanine residues. This damage, if left unrepaired, can lead to the formation of single-strand breaks (SSBs) in the DNA. The PARP family of enzymes, particularly PARP-1, plays a crucial role in the base excision repair (BER) pathway, which is responsible for repairing these SSBs.
By inhibiting PARP, agents like this compound prevent the efficient repair of TMZ-induced SSBs. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells, which often have deficiencies in other DNA repair pathways like homologous recombination, the accumulation of DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This synergistic interaction enhances the cytotoxic effects of temozolomide.
Caption: Mechanism of PARP inhibitor-mediated chemosensitization to temozolomide.
Experimental Workflow for In Vivo Chemosensitization Studies
The successful execution of in vivo chemosensitization studies requires a well-defined workflow. The following diagram illustrates a typical experimental pipeline for evaluating the efficacy of a PARP inhibitor in combination with chemotherapy.
Caption: A generalized workflow for in vivo chemosensitization experiments.
References
- 1. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Collection - Data from Discordant In Vitro and In Vivo Chemopotentiating Effects of the PARP Inhibitor Veliparib in Temozolomide-Sensitive versus -Resistant Glioblastoma Multiforme Xenografts - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Discordant in vitro and in vivo chemopotentiating effects of the PARP inhibitor veliparib in temozolomide-sensitive versus -resistant glioblastoma multiforme xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Comparative Analysis of GPI 15427 in Diverse Tumor Types: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the preclinical data available for GPI 15427, a potent Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitor. This compound has demonstrated significant potential in enhancing the efficacy of chemotherapy in various tumor models, particularly those affecting the central nervous system (CNS), owing to its ability to cross the blood-brain barrier. This document summarizes key findings, presents comparative data with other PARP inhibitors where possible, and provides detailed experimental protocols for the cited studies to facilitate further research and development.
Mechanism of Action and Therapeutic Rationale
This compound functions as a selective inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway responsible for repairing single-strand DNA breaks (SSBs). By inhibiting PARP-1, this compound prevents the repair of SSBs. When these unrepaired SSBs are encountered by the replication machinery, they are converted into more lethal double-strand breaks (DSBs). In tumor cells with deficiencies in homologous recombination (HR), a major DSB repair pathway, the accumulation of these DSBs leads to synthetic lethality and subsequent cell death. Furthermore, PARP-1 inhibition has been shown to potentiate the cytotoxic effects of DNA-damaging agents like temozolomide (TMZ) and irinotecan.
Comparative Preclinical Efficacy of this compound
The preclinical efficacy of this compound has been evaluated in several tumor models, primarily in combination with chemotherapy. While direct head-to-head comparative studies with other PARP inhibitors are limited, this section summarizes the available data for this compound and provides context with data from other well-characterized PARP inhibitors where indirect comparisons can be drawn.
In Vivo Efficacy in CNS and Other Solid Tumors
This compound has shown significant promise in preclinical models of brain tumors and other solid malignancies, largely attributed to its ability to potentiate the effects of temozolomide and its favorable pharmacokinetic profile, including oral bioavailability and blood-brain barrier penetration.[1]
| Tumor Model | Treatment Group | Median Survival (days) | Increase in Lifespan (%) | p-value | Reference |
| Intracranial B16 Melanoma | Control | 21 | - | - | [2][3] |
| TMZ (100 mg/kg) | 25 | 19 | < 0.05 vs Control | [2][3] | |
| This compound (40 mg/kg) + TMZ (100 mg/kg) | 35 | 67 | < 0.001 vs TMZ alone | [2][3] | |
| Intracranial L5178Y Lymphoma | Control | 18 | - | - | [2] |
| TMZ (100 mg/kg) | 21 | 17 | < 0.05 vs Control | [2] | |
| This compound (40 mg/kg) + TMZ (100 mg/kg) | 28 | 56 | < 0.001 vs TMZ alone | [2] | |
| Intracranial SJ-GBM2 Glioblastoma | Control | 24 | - | - | [3] |
| TMZ (100 mg/kg) | 24 | 0 | NS vs Control | [3] | |
| This compound (40 mg/kg) + TMZ (100 mg/kg) | 38 | 58 | < 0.0001 vs TMZ alone | [3] |
Table 1: In Vivo Efficacy of this compound in Combination with Temozolomide in Intracranial Tumor Models. Data presented as median survival and percent increase in lifespan. Statistical significance is shown relative to the respective control group.
Pharmacokinetic Profile
A key advantage of this compound is its ability to be administered orally and penetrate the blood-brain barrier, a critical feature for treating CNS malignancies.
| Parameter | Value | Reference |
| Oral Bioavailability | Substantial | [1] |
| Plasma Cmax (40 mg/kg single oral dose in rats) | 1041 ± 516 ng/mL | [1] |
| Brain/Plasma Ratio (at 0.5 h) | 3.37 | [1] |
| Brain/Plasma Ratio (at 1 h) | 3.19 | [1] |
Table 2: Pharmacokinetic Parameters of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to ensure reproducibility and facilitate the design of future studies.
Intracranial Xenograft Mouse Model
This protocol describes the establishment of intracranial tumors in mice to evaluate the in vivo efficacy of therapeutic agents.
1. Cell Culture:
-
Murine B16 melanoma, L5178Y lymphoma, or human SJ-GBM2 glioblastoma cells are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Syngeneic mice (for murine cell lines) or nude mice (for human cell lines) are used.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
3. Intracranial Tumor Implantation:
-
Mice are anesthetized, and a small burr hole is drilled in the skull at a predetermined stereotactic coordinate.[4]
-
A suspension of tumor cells (e.g., 1 x 10^5 cells in 5 µL of sterile saline) is slowly injected into the brain parenchyma using a Hamilton syringe.[4]
-
The burr hole is sealed with bone wax, and the scalp is sutured.
4. Drug Administration:
-
For combination therapy, this compound is administered (e.g., 40 mg/kg, i.v. or orally) shortly before the administration of temozolomide (e.g., 100 mg/kg, i.p.).[2][3]
-
Treatment is typically administered for a defined period (e.g., 3-5 consecutive days).[2][3]
5. Efficacy Assessment:
-
Animal survival is monitored daily.
-
Tumor growth can be monitored using non-invasive imaging techniques if the cells are engineered to express a reporter gene (e.g., luciferase).
-
At the end of the study, brains can be harvested for histological analysis to confirm tumor presence and assess treatment effects.
Clonogenic Survival Assay
This assay is used to determine the long-term proliferative capacity of cells after treatment with cytotoxic agents.
1. Cell Seeding:
-
Cancer cells are seeded at a low density (e.g., 200-1000 cells per well) in 6-well plates to allow for the formation of individual colonies.
2. Drug Treatment:
-
Cells are treated with various concentrations of this compound, a chemotherapeutic agent, or a combination of both for a specified duration (e.g., 24 hours).
3. Colony Formation:
-
After treatment, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.
4. Staining and Counting:
-
Colonies are fixed with methanol and stained with crystal violet.[5]
-
Colonies containing at least 50 cells are counted manually or using an automated colony counter.
5. Data Analysis:
-
The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of colonies formed in the control group, corrected for the plating efficiency.
PARP Activity Assay
This assay measures the enzymatic activity of PARP-1 and can be used to determine the inhibitory potency of compounds like this compound.
1. Reaction Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a reaction buffer, histone proteins (as a substrate for PARP-1), biotinylated NAD+ (as a source of ADP-ribose), and activated DNA (to stimulate PARP-1 activity).
2. Inhibitor Addition:
-
Serial dilutions of this compound or other PARP inhibitors are added to the wells.
3. Enzyme Reaction:
-
The reaction is initiated by adding purified PARP-1 enzyme.
-
The plate is incubated at room temperature to allow for the PARylation of histones.
4. Detection:
-
The amount of incorporated biotinylated ADP-ribose is detected using a streptavidin-HRP conjugate and a colorimetric substrate.
-
The absorbance is read using a microplate reader.
5. Data Analysis:
-
The IC50 value (the concentration of inhibitor that reduces PARP-1 activity by 50%) is calculated from the dose-response curve.
Signaling Pathways and Visualizations
This compound's mechanism of action is centered on the inhibition of PARP-1, a critical component of the DNA damage response (DDR) pathway. The following diagrams, generated using Graphviz, illustrate the PARP-1 signaling pathway and the experimental workflow for evaluating PARP inhibitors.
Caption: PARP-1 signaling pathway in response to DNA single-strand breaks and the inhibitory action of this compound.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound strongly support its potential as a chemosensitizer, particularly for tumors located in the CNS. Its ability to be administered orally and effectively cross the blood-brain barrier addresses significant challenges in the treatment of brain malignancies. While direct comparative efficacy studies with other PARP inhibitors are needed to fully delineate its therapeutic window and potential advantages, the existing data warrant further investigation of this compound in various tumor types, both as a monotherapy and in combination with other DNA-damaging agents. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.
References
- 1. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor this compound in experimental models of CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic administration of this compound, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for GPI 15427: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides essential safety and logistical information for the proper disposal of GPI 15427, a potent PARP-1 inhibitor. The following procedures are based on established guidelines for the disposal of hazardous laboratory chemicals.
Immediate Safety and Handling
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. An accessible safety shower and eyewash station are mandatory in the handling area.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound and its containers is to "Dispose of contents/ container to an approved waste disposal plant"[1]. This involves a systematic process of waste segregation, labeling, and storage prior to collection by a certified hazardous waste management service.
-
Waste Identification and Segregation:
-
Solid Waste: All materials contaminated with this compound, including unused solid compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, tubes, and flasks), must be treated as hazardous chemical waste. Collect these materials in a designated, leak-proof container clearly labeled for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container. This container must also be clearly labeled as "Hazardous Waste." Do not mix with other incompatible waste streams.
-
-
Waste Container Labeling: Proper labeling is critical for safe handling and disposal. The label on the hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The CAS Number: 805242-85-7
-
An indication of the hazards (e.g., "Irritant," "Handle with Care")
-
The name and contact information of the responsible researcher or laboratory.
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated, secure area within the laboratory, away from general work areas.
-
Ensure that the containers are kept tightly closed, except when adding waste, to prevent the release of vapors.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the handling and potential hazards of this compound, based on available safety information.
| Property | Value | Source |
| CAS Number | 805242-85-7 | TargetMol |
| Hazard Statement(s) | H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | MedKoo Biosciences[1] |
| Precautionary Statement(s) | P261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray. P280: Wear protective gloves/ eye protection/ face protection. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. P501: Dispose of contents/ container to an approved waste disposal plant. | MedKoo Biosciences[1] |
Experimental Protocol: In Vitro Treatment with this compound
The following is a detailed methodology for a typical in vitro experiment involving this compound, as might be performed in a cancer research setting.
Objective: To assess the effect of this compound on the proliferation of cancer cells in culture.
Materials:
-
Cancer cell line of interest (e.g., breast cancer, glioma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Return the plate to the incubator and incubate for a specified period (e.g., 72 hours).
-
-
Cell Proliferation Assay:
-
After the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence of each well using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the readings of the treated wells to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling GPI 15427
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GPI 15427. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₄O₂ | PubChem[1] |
| Molecular Weight | 348.4 g/mol | PubChem[1] |
| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one | PubChem[1] |
| CAS Number | 805242-85-7 | PubChem[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a substance with multiple hazards, including the potential to be a strong oxidizer, harmful if swallowed, and fatal upon skin contact. It can cause severe skin burns, serious eye damage, and may lead to organ damage with repeated exposure. Additionally, it is very toxic to aquatic life with long-lasting effects.[2] Some sources also indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation or sensitization. Due to these significant health risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
The following table outlines the required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Justification |
| Hands | Impervious chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can be fatal. Contaminated gloves should be removed and disposed of properly. |
| Eyes | Chemical safety goggles and/or a face shield. | To protect against splashes that can cause serious eye damage. An emergency eye wash station should be readily accessible.[2] |
| Body | A lab coat or chemical-resistant apron. In case of significant exposure risk, a full-body suit may be necessary. | To protect against skin contact and contamination of personal clothing. Contaminated clothing must be removed immediately and washed before reuse.[2] |
| Respiratory | A NIOSH-approved respirator is required when working with the powder form of the compound or when adequate ventilation is not available. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation or sensitization and other systemic effects. Work should be conducted in a fume hood. |
Operational Plan for Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
